Product packaging for Sefavirenz(Cat. No.:CAS No. 279691-02-0)

Sefavirenz

Cat. No.: B1231741
CAS No.: 279691-02-0
M. Wt: 331.7 g/mol
InChI Key: NXPNKDIOEZCGGV-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Derivation of Sefavirenz as a Thio-Substituted Analog of Efavirenz (B1671121)

This compound is a direct chemical derivative of Efavirenz, a widely known first-generation NNRTI. nih.govnih.gov The defining structural modification is the substitution of a sulfur atom for an oxygen atom, transforming the benzoxazin-2-one structure of Efavirenz into a thio-substituted analog. nih.gov This conversion is achieved through a direct sulfuration reaction of Efavirenz using Lawesson's reagent. nih.gov

This specific molecular alteration, creating a thiocarbamate from a carbamate, is a strategic move in medicinal chemistry. The introduction of the larger and more polarizable sulfur atom is intended to alter the molecule's electronic and steric properties. This change can modify how the inhibitor interacts with the amino acid residues of the RT binding pocket, potentially affecting its binding affinity, potency, and profile against resistant viral strains. nih.govnih.gov

Historical Development and Significance in Preclinical HIV-1 Research

The development of this compound represents a rational drug design approach aimed at exploring the structure-activity relationship of the benzoxazinone (B8607429) scaffold pioneered by Efavirenz. Its primary significance lies in its use as a tool in preclinical research to probe the mechanism of NNRTI action. nih.govresearchgate.net

Enzymological analyses have shown that both this compound and Efavirenz exhibit a complex inhibitory mechanism. They act as purely uncompetitive inhibitors at low concentrations (5 to 50 nM) and as mixed noncompetitive inhibitors at higher concentrations (50 to 500 nM). nih.govnih.govasm.org This behavior is linked to their differing affinities for various forms of the reverse transcriptase enzyme. Both compounds bind with increasing affinity in the following order: free enzyme < binary RT-template-primer complex < ternary RT-template-primer-dNTP complex. nih.gov

Preclinical studies have demonstrated that this compound has comparable in vitro activity against HIV-1 RT to Efavirenz. nih.govnih.gov Both compounds are characterized as tightly binding inhibitors, with very low dissociation rates from the ternary enzyme complex, on the order of 10⁻⁴ s⁻¹. nih.govnih.gov However, subtle differences have been noted; for instance, the synergistic effect of this compound in combination with AZTTP (an active form of a nucleoside inhibitor) was found to be slightly reduced compared to that of Efavirenz, a difference attributed to a reduced affinity of this compound for the ternary complex. nih.gov

Table 1: Comparative Inhibitory Characteristics of this compound and Efavirenz This table summarizes data from in vitro studies on the inhibition of HIV-1 Reverse Transcriptase.

Characteristic Efavirenz This compound Reference
Inhibition Type (Low Conc.) UncompetitiveUncompetitive nih.gov, nih.gov
Inhibition Type (High Conc.) Mixed NoncompetitiveMixed Noncompetitive nih.gov, nih.gov
Dissociation Rate (from ternary complex) ~10⁻⁴ s⁻¹~10⁻⁴ s⁻¹ nih.gov
Relative Affinity Order Free Enzyme < Binary Complex < Ternary ComplexFree Enzyme < Binary Complex < Ternary Complex nih.gov
Synergy with AZTTP SynergisticSlightly reduced synergy vs. Efavirenz nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9ClF3NOS B1231741 Sefavirenz CAS No. 279691-02-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

279691-02-0

Molecular Formula

C14H9ClF3NOS

Molecular Weight

331.7 g/mol

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazine-2-thione

InChI

InChI=1S/C14H9ClF3NOS/c15-9-3-4-11-10(7-9)13(14(16,17)18,20-12(21)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,21)/t13-/m0/s1

InChI Key

NXPNKDIOEZCGGV-ZDUSSCGKSA-N

SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=S)O2)C(F)(F)F

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=S)O2)C(F)(F)F

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=S)O2)C(F)(F)F

Other CAS No.

279691-02-0

Synonyms

sefavirenz

Origin of Product

United States

Molecular Mechanism of Action of Sefavirenz on Hiv 1 Reverse Transcriptase Rt

Allosteric Inhibition of HIV-1 Reverse Transcriptase

Sefavirenz is classified as an allosteric inhibitor of HIV-1 RT. researchgate.netmdpi.comscielo.br It binds to a site on the enzyme that is spatially separated from the active site where nucleotide substrates bind and DNA polymerization occurs researchgate.netmdpi.comscielo.br. This allosteric binding modulates the enzyme's activity without directly competing with the natural substrates researchgate.netmdpi.com.

Identification of the NNRTI Binding Pocket

The binding site for this compound, characteristic of NNRTIs, is a hydrophobic pocket located in the p66 subunit of the HIV-1 RT heterodimer mdpi.comnih.gov. This pocket is situated approximately 10 Å away from the polymerase active site researchgate.net. The NNRTI binding pocket is not pre-formed in the apo (inhibitor-free) structure of RT but is induced or stabilized upon NNRTI binding mdpi.com. Residues such as tyrosine 181 and tyrosine 188, as well as elements of the primer grip motif, undergo rearrangements to form this cavity mdpi.com.

Conformational Changes Induced by this compound Binding

Binding of NNRTIs, including this compound, to the allosteric pocket induces conformational changes in the HIV-1 RT enzyme patsnap.com. These structural alterations distort the enzyme's active site, making it less effective at catalyzing the conversion of viral RNA into DNA patsnap.com. While the exact details of this compound-induced changes are often discussed in comparison to efavirenz (B1671121), the binding of NNRTIs generally affects the relative positioning of enzyme subdomains like the fingers and thumb, which are crucial for processive DNA synthesis mdpi.com. These changes can impact the proper positioning of the template-primer and incoming nucleotides, ultimately inhibiting polymerase activity mdpi.com.

Kinetic Analysis of this compound-RT Interactions

Kinetic studies have provided detailed insights into how this compound interacts with different functional forms of HIV-1 RT during the catalytic cycle nih.govnih.gov.

Determination of Equilibrium Dissociation Constants (Kd)

Equilibrium dissociation constants (Kd) quantify the affinity of this compound for HIV-1 RT. Studies comparing this compound and efavirenz have shown that both compounds exhibit increasing affinities for different forms of RT in the order of free enzyme < binary RT-template-primer (TP) complex < ternary RT-TP-deoxynucleoside triphosphate (dNTP) complex nih.govnih.gov. This compound demonstrated a higher selectivity ratio (Kd(E)/Kd(ter)) compared to efavirenz, indicating a greater preference for the ternary complex over the free enzyme nih.gov.

Evaluation of Association and Dissociation Rates

The rates at which this compound binds to (association rate, kon) and dissociates from (dissociation rate, koff) HIV-1 RT have been evaluated nih.govnih.gov. The rate of binding of this compound to the different enzyme-substrate complexes is below the diffusion limit, on the order of 104 M-1 s-1 nih.govnih.gov. However, when bound to the ternary RT-TP-dNTP complex, this compound exhibits very low dissociation rates, on the order of 10-4 s-1, characteristic of a tightly binding inhibitor nih.govnih.gov. While the increases in koff for the conversion of the RT-inhibitor-TP-dNTP complex to the RT-inhibitor-TP complex were similar for both efavirenz and this compound, the kon value for drug binding to the RT-inhibitor-TP complex was reduced 10-fold for this compound compared to efavirenz nih.gov.

Characterization of Inhibitory Kinetics (Uncompetitive and Mixed Noncompetitive Mechanisms)

This compound displays complex inhibitory kinetics depending on its concentration nih.govnih.gov. At low concentrations (5 to 50 nM), this compound acts as a purely uncompetitive inhibitor nih.govnih.gov. This suggests that it preferentially binds to the enzyme-substrate complex, specifically the ternary RT-TP-dNTP complex, and inhibits catalysis nih.govnih.gov. At higher concentrations (50 to 500 nM), this compound exhibits mixed noncompetitive inhibition nih.govnih.gov. This indicates that at higher drug levels, this compound can also bind to the free enzyme or binary complexes, in addition to the ternary complex, leading to a mixed mode of inhibition nih.govnih.gov. This concentration-dependent kinetic behavior is attributed to the differential affinities of this compound for the various catalytic forms of RT nih.govnih.gov.

Here is a summary of kinetic data for this compound binding to different forms of HIV-1 RT, based on available research:

Enzyme Form / ComplexBinding Affinity Order nih.govnih.govDissociation Rate (koff) (s-1) nih.govnih.govAssociation Rate (kon) (M-1 s-1) nih.gov
Free Enzyme (RT)Lowest Affinity--
Binary Complex (RT-TP)Intermediate Affinity-Reduced 10-fold compared to Efavirenz binding to RT-inhibitor-TP nih.gov
Ternary Complex (RT-TP-dNTP)Highest Affinity~10-4-
RT-inhibitor-TP-dNTP to RT-inhibitor-TP conversion-Similar increase as Efavirenz nih.gov-

Note: Specific Kd values for this compound across all enzyme forms were not explicitly detailed as a complete set in the provided snippets, but the relative affinities and rate orders were consistently described.

Selective Binding to Catalytic Forms of RT

Research has shown that this compound exhibits differential binding affinities for the various functional states of the HIV-1 RT enzyme. These states include the free enzyme, the binary complex formed with the template-primer (RT-TP), and the ternary complex which includes the deoxynucleoside triphosphate (RT-TP-dNTP) nih.govnih.govasm.org. This compound, similar to efavirenz, demonstrates increasing affinity for these forms in the order of free enzyme < binary RT-TP complex < ternary RT-TP-dNTP complex nih.govnih.govasm.orgdeepdyve.com. This suggests that the binding of the template-primer and the incoming nucleotide enhances the affinity of RT for this compound.

Interaction with Free Enzyme

This compound shows the lowest affinity for the free HIV-1 RT enzyme compared to the substrate-bound forms nih.govnih.govasm.orgdeepdyve.com. Studies comparing this compound and efavirenz have indicated that while both have low affinity for the free enzyme, this compound exhibits a higher selectivity ratio (Kd(E)/Kd(ter)) compared to efavirenz, suggesting a more pronounced preference for the ternary complex over the free enzyme nih.gov.

Interaction with Binary RT-Template/Primer (TP) Complex

The affinity of this compound for the binary RT-TP complex is higher than that for the free enzyme but lower than that for the ternary RT-TP-dNTP complex nih.govnih.govasm.orgdeepdyve.com. This indicates that the binding of the template-primer to RT induces conformational changes that favor this compound binding to some extent.

Interaction with Ternary RT-TP-Deoxynucleoside Triphosphate (dNTP) Complex

This compound binds most tightly to the ternary RT-TP-dNTP complex nih.govnih.govasm.orgdeepdyve.com. This strong affinity for the catalytically active complex suggests that this compound primarily targets the enzyme when it is poised for DNA synthesis. The binding to this complex is characterized by very low dissociation rates, on the order of 10-4 s-1, which is typical of tightly binding inhibitors nih.govnih.govasm.org. This tight binding to the ternary complex is a key aspect of this compound's mechanism of action, distinguishing it and efavirenz from some other NNRTIs nih.govnih.govasm.org.

The differential affinities of this compound for the different RT complexes are summarized in the table below, based on studies comparing it with efavirenz:

RT FormRelative Affinity for this compound
Free EnzymeLowest
Binary RT-TPIntermediate
Ternary RT-TP-dNTPHighest

Influence of this compound on RT Polymerase Activity

This compound inhibits the RNA-dependent DNA polymerase activity of HIV-1 RT by binding to the NNRTI pocket, which is allosterically linked to the polymerase active site patsnap.comguidelines.org.aupsu.edu. This binding causes conformational changes that disrupt the proper positioning of the template-primer and incoming dNTP, thereby preventing efficient DNA synthesis patsnap.combiorxiv.org. At low concentrations (5 to 50 nM), this compound has been observed to act as a purely uncompetitive inhibitor with respect to dNTP incorporation, consistent with its higher affinity for the ternary complex nih.govnih.govasm.orgmolaid.com. At higher concentrations (50 to 500 nM), it exhibits mixed noncompetitive inhibition nih.govnih.govasm.org.

Data from kinetic studies illustrate the inhibitory effect of this compound on RT polymerase activity at varying dNTP concentrations. researchgate.net

Modulation of RT-Associated RNase H Activity by this compound

Beyond its primary effect on polymerase activity, this compound, like efavirenz, has been shown to influence the RNase H activity of HIV-1 RT researchgate.netnih.govnih.gov. The RNase H domain of RT is responsible for degrading the RNA template strand of the RNA/DNA hybrid during reverse transcription researchgate.netmdpi.com.

Promotion of Secondary Cleavage Activity

Beyond its primary effect on polymerase activity, research indicates that NNRTIs, including Efavirenz and its analogs like this compound, can influence the RNase H activity of HIV-1 RT. The RNase H domain of RT is responsible for degrading the RNA template strand during reverse transcription. mdpi.com This degradation occurs through a series of cleavages. Primary cuts are typically made approximately 18 nucleotides away from the 3' end of the growing DNA strand, while secondary cuts occur about 9 nucleotides from the DNA 3' end, often when RT pauses during synthesis. nih.govnih.govresearchgate.net

Studies have shown that this compound stimulates both 3'- and 5'-directed RNase H activity of wild-type RT. nih.govnih.govresearchgate.net Notably, the use of specific substrates has revealed a particular acceleration of secondary cuts in the presence of this compound. nih.govnih.govresearchgate.net This suggests that this compound binding not only inhibits polymerase activity but also allosterically modulates the RNase H domain, favoring the execution of secondary cleavages.

Effect on RT-RNase H Substrate Binding

Further research into the mechanism by which this compound influences RNase H activity points to an effect on the binding of RT to its nucleic acid substrates. Efavirenz, and by extension its analog this compound, has been shown to specifically promote the binding of RT to RNase H substrates. nih.govnih.govresearchgate.net This increased binding affinity to RNase H substrates is suggested to stabilize the conformational shifts within RT that are necessary for making the secondary cuts. nih.govnih.govresearchgate.net

Structure Activity Relationships Sar and Computational Studies of Sefavirenz

Impact of Thio-Substitution on Sefavirenz-RT Binding Affinity and Kinetics

The substitution of the carbonyl oxygen in Efavirenz (B1671121) with a sulfur atom to create this compound results in a compound with comparable in vitro activity against HIV-1 RT. nih.gov However, detailed kinetic analyses reveal differences in their binding affinities to various forms of the enzyme. nih.gov

Both this compound and Efavirenz exhibit a complex inhibitory mechanism. At lower concentrations (5 to 50 nM), they act as uncompetitive inhibitors, while at higher concentrations (50 to 500 nM), they function as mixed noncompetitive inhibitors. nih.govnih.gov This behavior is a consequence of their differential affinities for the various catalytic forms of RT. nih.gov The binding affinity for both inhibitors increases in the following order: free enzyme < binary RT-template-primer (TP) complex < ternary RT-TP-deoxynucleoside triphosphate (dNTP) complex. nih.govnih.gov

While both compounds are potent inhibitors, kinetic studies have highlighted subtle but important distinctions. The association rate (k_on) for this compound binding to the RT-TP complex is reduced tenfold compared to only a 2.5-fold reduction for Efavirenz. nih.gov Conversely, the dissociation rates (k_off) from the ternary RT-TP-dNTP complex are very low for both compounds, on the order of 10⁻⁴ s⁻¹, which is characteristic of tightly binding inhibitors. nih.govresearchgate.net This tight binding to the ternary complex is a key feature of their mechanism of action. nih.gov

Table 1: Comparative Binding Kinetics of this compound and Efavirenz

ParameterThis compoundEfavirenz
Inhibition at low concentration (5-50 nM) UncompetitiveUncompetitive
Inhibition at high concentration (50-500 nM) Mixed noncompetitiveMixed noncompetitive
Order of Binding Affinity free RT < RT-TP < RT-TP-dNTPfree RT < RT-TP < RT-TP-dNTP
Dissociation Rate (k_off) from ternary complex ~10⁻⁴ s⁻¹~10⁻⁴ s⁻¹

Molecular Modeling and Docking Simulations of this compound-RT Complexes

Computational modeling and docking simulations have been instrumental in visualizing the interaction of this compound and its parent compound, Efavirenz, with the NNRTI binding pocket (NNIBP) of HIV-1 RT.

Analysis of Binding Site Rearrangements

The binding of NNRTIs like this compound and Efavirenz to HIV-1 RT induces significant conformational changes in the enzyme. mdpi.commdpi.com The NNIBP is not present in the crystal structures of the apoenzyme (inhibitor-free) and is formed upon inhibitor binding. nih.gov Crystal structures of Efavirenz in complex with wild-type and mutant RT have revealed notable rearrangements of the drug-binding site, which can lead to the repositioning of the inhibitor. rcsb.orgnih.gov This flexibility within the binding pocket is a critical factor in the ability of second-generation NNRTIs to overcome resistance mutations. nih.gov Molecular dynamics simulations suggest that NNRTI binding can lead to a distortion of the catalytic triad (B1167595) (the YXDD motif), rendering the polymerase catalytically incompetent. mdpi.com

Characterization of Hydrophobic Interactions and Hydrogen Bonding Networks

The NNIBP is a predominantly hydrophobic pocket. biorxiv.orgresearchgate.net The binding of this compound and Efavirenz is primarily driven by hydrophobic interactions with amino acid residues within this pocket. researchgate.net Key residues involved in these interactions include Lys101, Tyr181, Tyr188, and Trp229. mdpi.com The loss of π-π stacking interactions with aromatic residues like Tyr181 and Tyr188 can negatively impact inhibitory activity. mdpi.com

In addition to hydrophobic contacts, hydrogen bonds play a crucial role in stabilizing the inhibitor-enzyme complex. For instance, docking studies have shown that the nitrogen atom in the benzoxazinone (B8607429) ring system can act as a hydrogen bond acceptor from the main chain of amino acids like Lys101. mdpi.com The specific network of hydrophobic and hydrogen bonding interactions determines the binding affinity and orientation of the inhibitor within the pocket. researchgate.netmdpi.com

Quantum Chemical Descriptors and Stereoelectronic Parameters

Quantum chemical methods provide a deeper understanding of the electronic properties of molecules like this compound and how these properties relate to their biological activity.

Correlation of HOMO-LUMO Gap with Antiviral Profile

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical descriptors. The HOMO-LUMO energy gap (ΔE) is an indicator of a molecule's chemical reactivity and kinetic stability. unipa.it Studies on a series of NNRTI analogs have shown a direct relationship between the HOMO-LUMO gap and antiviral activity. researchgate.net A larger HOMO-LUMO gap has been correlated with an increased antiviral profile. researchgate.net This suggests that molecules with greater stability (less reactivity) are more effective inhibitors.

Table 2: Quantum Chemical Properties of Efavirenz from DFTB Calculations

PropertyValue
HOMO Energy -
LUMO Energy -
HOMO-LUMO Gap -
Dipole Moment -
Polarizability -
Note: Specific values for this compound were not found in the provided search results. The table reflects data for Efavirenz. electrochemsci.org

Computational Assessment of this compound-DNA Interactions (Beyond RT Inhibition)

While the primary target of this compound is HIV-1 RT, computational studies have also explored its potential interactions with DNA. This research investigates whether the drug could have other biological activities.

Density Functional Theory (DFT) calculations have been used to study the interaction between Efavirenz and DNA base pairs (adenine-thymine and guanine-cytosine). electrochemsci.org These studies suggest that Efavirenz can form stable intercalation complexes with DNA base pairs. electrochemsci.org The stability of these complexes is attributed to both electrostatic interactions and dispersion energy. electrochemsci.org The calculated stabilization energies for the Efavirenz-base pair complexes were -5.55 kcal/mol for AT···EFZ and -7.52 kcal/mol for GC···EFZ. electrochemsci.org Further in silico investigations using docking calculations have suggested that Efavirenz is active in the minor groove of DNA. nih.gov These computational findings, which point to potential Efavirenz-DNA interactions, are supported by experimental electrochemical and toxicological studies. nih.gov

Intercalation Site Formation

No specific studies detailing the formation of an intercalation site between this compound and nucleic acids were found.

Stacking Interactions with Nucleic Acid Base Pairs (e.g., AT, GC)

There is no available data from computational studies quantifying the stabilization energies or describing the geometry of stacking interactions between this compound and nucleic acid base pairs such as Adenine-Thymine (AT) or Guanine-Cytosine (GC).

Contribution of Dispersion and Electrostatic Forces to Complex Stability

An analysis of the contribution of dispersion and electrostatic forces to the stability of a this compound-nucleic acid complex has not been reported in the available scientific literature.

Molecular Basis of Hiv 1 Resistance to Sefavirenz

Mechanisms of Reduced Susceptibility due to RT Mutations

Mutations within the RT enzyme, particularly in or near the NNRTI binding pocket, are the primary drivers of reduced susceptibility to sefavirenz.

Specific Amino Acid Substitutions in the NNRTI Binding Pocket (e.g., K103N, Y181C, G190S)

Several specific amino acid substitutions in the NNRTI binding pocket of HIV-1 RT are well-characterized to confer resistance to first-generation NNRTIs like nevirapine (B1678648) and efavirenz (B1671121), and these mutations can also impact the effectiveness of this compound.

Key mutations include:

K103N: This is one of the most common NNRTI resistance mutations selected by both nevirapine and efavirenz. nih.govmdpi.comnih.govstanford.edu It results in a significant reduction in susceptibility to efavirenz (around 20-25-fold) and nevirapine (>50-fold). nih.govstanford.edu While primarily studied in the context of efavirenz, K103N is a major contributor to cross-resistance among first-generation NNRTIs. nih.govmdpi.com

Y181C: This mutation is frequently selected by nevirapine and delavirdine (B1662856) and confers high-level resistance to these drugs. nih.gov While Y181C alone confers only a low level of resistance to efavirenz (around 2-fold), it can contribute to reduced susceptibility, particularly in combination with other mutations. nih.govnih.gov

G190S: This mutation is associated with high-level resistance to both nevirapine and efavirenz. nih.govnih.gov

Studies have confirmed the role of K103N, G190S, and Y188L substitutions in reduced susceptibility to efavirenz. nih.gov Secondary mutations, such as V106I, V108I, Y181C, Y188H, P225H, and F227L, may confer little resistance on their own but can enhance the level of resistance when they occur in combination with primary mutations like K103N or Y188L. nih.gov

The prevalence of these mutations can vary. For instance, K103N is a very frequent transmitted drug resistance mutation. stanford.edu In a study in Argentina, the most frequent NNRTI mutations observed were K103N, G190A, and K103S. mdpi.com

Below is a table summarizing the impact of some key mutations on susceptibility to efavirenz and nevirapine, which provides context for potential effects on this compound given its structural similarity to efavirenz.

MutationImpact on Efavirenz SusceptibilityImpact on Nevirapine Susceptibility
K103N~20-25-fold reduced>50-fold reduced
Y181C~2-fold reduced>50-fold reduced
G190SHigh-level resistanceHigh-level resistance

Conformational Rearrangements of Mutant RT Affecting Inhibitor Repositioning

Mutations in the NNRTI binding pocket can induce conformational changes in the RT enzyme that affect the binding and repositioning of NNRTIs. The NNRTI binding pocket is a dynamic structure, and its conformation can be influenced by the binding of the inhibitor and the nucleic acid substrate. researchgate.netbiorxiv.org

Binding of NNRTIs has been shown to induce conformational changes in RT. For example, nevirapine binding is reported to cause conformational changes that may affect the enzyme's interaction with the nucleic acid substrate. researchgate.netresearchgate.net These structural changes upon inhibitor binding to RT/DNA complexes may have implications for susceptibility to resistance mutations. biorxiv.org Mutations within the binding pocket can alter the shape and flexibility of this site, thereby reducing the affinity of the enzyme for the NNRTI or altering the induced conformational changes necessary for effective inhibition.

While specific detailed research on how this compound-selected mutations induce conformational rearrangements is less widely documented compared to efavirenz, the principle remains the same: amino acid changes in the binding pocket can sterically hinder inhibitor binding or alter the protein's conformation in a way that disfavors the inhibitor-bound state.

Contribution of RNase H Activity to Viral Fitness in this compound-Resistant RTs

The HIV-1 reverse transcriptase enzyme possesses two key enzymatic activities: DNA polymerase activity and ribonuclease H (RNase H) activity. encyclopedia.pub The RNase H activity is responsible for degrading the RNA strand of the RNA-DNA hybrid formed during reverse transcription. encyclopedia.pub

Emerging research suggests a link between NNRTI activity, RNase H function, and viral fitness, particularly in the context of drug resistance. Studies have shown that efavirenz can stimulate wild-type RNase H binding and catalytic functions. nih.govnih.gov More significantly, for efavirenz-resistant RTs, stimulated RNase H activity may contribute to increased viral fitness. nih.govnih.gov This stimulation appears to involve an acceleration of secondary cuts made by RNase H and potentially stabilizes the shifting of RTs to make these cuts. nih.govnih.gov

While the direct impact of this compound on RNase H activity and its contribution to the fitness of this compound-resistant viruses is not as extensively studied as for efavirenz, the structural similarity between the two compounds suggests that this compound might exert similar effects on RNase H activity. This could represent a mechanism by which resistant viruses maintain or recover fitness despite the presence of the drug.

Cross-Resistance Patterns with First- and Second-Generation NNRTIs

Cross-resistance is a significant concern with NNRTIs because most compounds in this class bind to the same or an overlapping binding pocket on the RT enzyme. wikipedia.orgmdpi.com Resistance mutations selected by one NNRTI can therefore confer reduced susceptibility to other NNRTIs.

There is strong cross-resistance among the first-generation NNRTIs, such as nevirapine, delavirdine, and efavirenz. nih.govmdpi.comi-base.info Viruses resistant to nevirapine or delavirdine, particularly those with the K103N or Y188L mutations, often exhibit cross-resistance to efavirenz. nih.gov Conversely, mutations selected by efavirenz, most commonly K103N, also confer resistance to nevirapine and delavirdine. wikipedia.orgmdpi.comnih.gov

Second-generation NNRTIs, such as etravirine (B1671769) and rilpivirine, were developed with improved resistance profiles designed to retain activity against some of the common first-generation NNRTI resistance mutations. i-base.info However, cross-resistance between first- and second-generation NNRTIs still exists. nih.gov The presence of multiple NNRTI mutations, often selected by failure on first-generation regimens, can lead to reduced susceptibility to second-generation NNRTIs. nih.gov

Given that this compound is a thio-substituted analog of efavirenz, it is likely to exhibit cross-resistance patterns similar to those observed with efavirenz and other first-generation NNRTIs. Mutations conferring resistance to efavirenz, particularly those in the NNRTI binding pocket, would be expected to reduce susceptibility to this compound.

Structural Resilience of this compound to Common Resistance Mutations

The structural features of an NNRTI influence its interaction with the RT binding pocket and, consequently, its susceptibility to resistance mutations. This compound is structurally very similar to efavirenz, with a key difference being the substitution of an oxygen atom with a sulfur atom in the oxocarbonyl group, resulting in a thiocarbonyl group. nih.gov

While this compound displayed comparable activity to efavirenz in in vitro RT assays, studies investigating the interaction of these compounds with different enzyme-substrate complexes suggest that this minor structural difference can subtly affect their binding affinities. nih.govasm.org Both compounds showed increasing affinities for RT in the order of free enzyme < binary RT-template-primer (TP) complex < ternary RT-TP-deoxynucleoside triphosphate (dNTP) complex. nih.govasm.org However, this compound showed a slightly reduced synergistic effect in combination with AZTTP compared to efavirenz, which was attributed to a reduced affinity for the RT-TP-dNTP complex. nih.gov

The structural resilience of this compound to common resistance mutations would depend on how this thio-substitution affects its ability to bind to mutant RT enzymes compared to efavirenz. While direct comparative studies on the structural resilience of this compound against specific resistance mutations are not extensively detailed in the provided search results, the high degree of structural similarity to efavirenz suggests that many of the common efavirenz resistance mutations, particularly those that directly impact binding pocket shape or size, would likely also confer resistance to this compound. The subtle differences in binding affinity observed might translate to minor differences in the level of resistance conferred by certain mutations compared to efavirenz.

Preclinical Pharmacokinetics and Metabolism of Sefavirenz/efavirenz

Cellular Uptake Mechanisms

The cellular uptake of Efavirenz (B1671121) is influenced by its physicochemical properties and interactions with biological membranes and proteins.

Passive Diffusion

Efavirenz is a lipophilic compound with a LogP value of approximately 4 to 5.4. nih.govfip.org This high lipophilicity suggests that passive diffusion across cell membranes is a likely and potentially dominant mechanism of cellular uptake. nih.govfip.org Studies have provided evidence supporting passive diffusion as a primary mode of cellular entry for Efavirenz. nih.govresearchgate.net

Equilibrating Transport

In addition to passive diffusion, research indicates that equilibrating transport may also play a role in the cellular uptake of Efavirenz. nih.govresearchgate.net This mechanism involves the movement of the drug across membranes until the unbound concentration is equal on both sides, driven by the electrochemical potential and concentration gradient. drugbank.com Studies using partition coefficient models have found overwhelming evidence for passive diffusion/equilibrating transport as the dominating mechanism of cellular drug uptake. nih.gov

While some studies have explored the potential involvement of active transport mechanisms and transporters like organic anion transporting polypeptides (OATPs) in specific cell types like astrocytes and peripheral blood mononuclear cells (PBMCs), convincing data regarding substrate affinity for active transport systems have remained elusive. researchgate.net Efavirenz has generally been shown not to be a substrate for P-glycoprotein (P-gp), an efflux transporter. fip.orgresearchgate.netnih.govnih.gov

Role of Plasma Protein Binding in Cellular Uptake

Efavirenz is highly bound to human plasma proteins, predominantly albumin, with an unbound fraction typically less than 1%. nih.govfrontiersin.orgfda.gov This high plasma protein binding significantly influences its cellular uptake. The free drug hypothesis posits that only the unbound fraction of a drug is available to cross cell membranes and exert pharmacological effects. researchgate.netnih.gov Studies have shown a correlation between intracellular Efavirenz levels and total plasma levels, as well as a proportionality with unbound Efavirenz concentration in the medium, supporting the idea that extracellular unbound levels are a major determinant of intracellular levels. nih.gov Furthermore, a direct relationship between the percentage of bound Efavirenz in plasma and intracellular accumulation has been observed, implying that binding to intracellular proteins or other cellular constituents is related to this accumulation. nih.gov The high plasma protein binding can limit the amount of free drug available for passive diffusion into cells. nih.gov

Hepatic Metabolic Pathways

Efavirenz undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. drugbank.comfda.govasm.org This metabolism is the major route of Efavirenz clearance. pharmgkb.orgtandfonline.com

Primary Hydroxylation by Cytochrome P450 Enzymes

The primary metabolic pathway for Efavirenz involves hydroxylation by CYP enzymes, leading to the formation of hydroxylated metabolites that are largely inactive against HIV-1. drugbank.comasm.org The main hydroxylated metabolites identified are 8-hydroxyefavirenz (B1664214), 7-hydroxyefavirenz, and 8,14-dihydroxyefavirenz (B8820817). asm.orgpharmgkb.orgpharmgkb.org

Major Role of CYP2B6 in 8-Hydroxylation

Cytochrome P450 2B6 (CYP2B6) plays a major, predominant role in the hepatic metabolism of Efavirenz, particularly in the formation of the primary metabolite, 8-hydroxyefavirenz. asm.orgtandfonline.compharmgkb.orgcapes.gov.brfrontiersin.orgresearchgate.net Studies using human liver microsomes and expressed CYP enzymes have consistently identified CYP2B6 as the principal catalyst for Efavirenz 8-hydroxylation. asm.orgpharmgkb.orgtandfonline.comfrontiersin.org

While CYP2B6 is the primary enzyme involved in 8-hydroxylation, other CYP enzymes, including CYP3A4, CYP3A5, CYP1A2, and CYP2A6, may contribute to this metabolic step to a minor extent. pharmgkb.orgpharmgkb.org CYP2B6 is also the major enzyme responsible for the formation of the secondary metabolite, 8,14-dihydroxyefavirenz. asm.orgpharmgkb.org

The formation rate of 8-hydroxyefavirenz shows considerable variability among individuals, which has been linked to genetic polymorphisms in the CYP2B6 gene. tandfonline.compharmgkb.org For instance, the CYP2B6 *6 allele, harboring specific single nucleotide polymorphisms, has been significantly associated with decreased CYP2B6 expression and activity, resulting in lower rates of Efavirenz 8-hydroxylation. tandfonline.com

Efavirenz is known to induce the expression of certain CYP enzymes, including CYP2B6 and CYP3A4, which can lead to autoinduction of its own metabolism over time. asm.orgpharmgkb.orgeuropa.eu

Table 1: Major Efavirenz Hydroxylated Metabolites and Catalyzing Enzymes

MetabolitePrimary Catalyzing Enzyme(s)Minor Contributing Enzyme(s)
8-hydroxyefavirenzCYP2B6CYP3A4, CYP3A5, CYP1A2, CYP2A6 pharmgkb.orgpharmgkb.org
7-hydroxyefavirenzCYP2A6Possibly CYP2B6 researchgate.net
8,14-dihydroxyefavirenzCYP2B6-

Following hydroxylation, these metabolites, particularly 8-hydroxyefavirenz, undergo further glucuronidation, primarily by UDP-glucuronosyltransferase (UGT) enzymes, before being excreted, predominantly in the urine. drugbank.compharmgkb.org

Table 2: In Vitro Efavirenz Metabolism Rates in Human Liver Microsomes

Metabolite FormedPercentage of Overall Metabolism (in vitro)
8-hydroxyefavirenz77.5% pharmgkb.org
7-hydroxyefavirenz22.5% pharmgkb.org

Note: Data based on in vitro studies with human liver microsomes. pharmgkb.org

Contribution of CYP2A6 in 7-Hydroxylation and Minor 8-Hydroxylation

Secondary Metabolism: Dihydroxylation and Glucuronidation

Following the initial hydroxylation, Sefavirenz/Efavirenz metabolites undergo further biotransformation through secondary metabolic pathways, primarily dihydroxylation and glucuronidation. pharmgkb.org

Formation of 8,14-Dihydroxy-Metabolites (e.g., by CYP2B6)

Dihydroxylated metabolites are formed from the monohydroxylated forms of this compound/Efavirenz. CYP2B6 is the major enzyme involved in the formation of the secondary metabolite 8,14-dihydroxy-efavirenz. pharmgkb.orgnih.govresearchgate.net Studies have shown that CYP2B6 catalyzes the formation of dihydroxyefavirenz from both 7- and 8-hydroxyefavirenz. nih.govresearchgate.net While 8,14-dihydroxyefavirenz has been detected in plasma samples, in vitro studies using efavirenz, 7-hydroxyefavirenz, or 8-hydroxyefavirenz as substrates did not detect 8,14-dihydroxyefavirenz, suggesting that its formation in vivo might involve further metabolism of glucuronide or sulfate (B86663) conjugates of 8-hydroxyefavirenz. nih.govpharmgkb.org

Glucuronide Conjugation of Hydroxylated Metabolites (e.g., by UGT2B7, UGT1A1, UGT1A4, UGT1A6, UGT1A9)

Glucuronide conjugation is a predominant mode of this compound/Efavirenz excretion. pharmgkb.org Hydroxylated metabolites, such as 8-hydroxyefavirenz, undergo conjugation with glucuronic acid, primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes. pharmgkb.orgdrugbank.comresearchgate.net Multiple UGT isoforms are involved in the glucuronidation of hydroxylated this compound/Efavirenz metabolites, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7. pharmgkb.org Specifically, UGT2B7 has been shown to directly glucuronidate efavirenz to efavirenz-N-glucuronide, although this is considered a minor pathway after the initial dose. pharmgkb.orgresearchgate.netasm.orgresearchgate.net In vitro studies have indicated that efavirenz can also inhibit the activity of certain UGTs, including UGT1A1, UGT1A4, and UGT1A9, with varying potencies. nih.govresearchgate.netasm.org

Enzyme Induction and Autoinduction Mechanisms

This compound/Efavirenz is known to influence the activity of drug-metabolizing enzymes, particularly through enzyme induction and autoinduction mechanisms. pharmgkb.orgnih.gov

Induction of CYP2B6 and CYP3A4 Expression

This compound/Efavirenz is an inducer of CYP2B6 and CYP3A4 expression. mdpi.comunivmed.orgscirp.orgcore.ac.uk This induction is thought to be mediated through the activation of nuclear receptors, such as the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). pharmgkb.orgnih.govnih.gov The induction of these enzymes, particularly CYP2B6 which is a major enzyme in this compound/Efavirenz metabolism, leads to an increase in its own metabolism, a phenomenon known as autoinduction. nih.govunivmed.orgscirp.orgoup.com This autoinduction can result in decreased plasma concentrations of this compound/Efavirenz over time with repeated administration. univmed.orgoup.com

Role of Nuclear Receptors (PXR, CAR) in Transcriptional Activation

Efavirenz is known to induce its own metabolism, a process mediated, in part, by the activation of nuclear receptors, specifically the pregnane X receptor (PXR, NR1I2) and the constitutive androstane receptor (CAR, NR1I3). These receptors play a crucial role in regulating the expression of genes involved in the metabolism and elimination of xenobiotics, including cytochrome P450 (CYP) enzymes. pharmgkb.orgunivmed.org

Upon activation, PXR and CAR form heterodimers with the retinoid X receptor (RXR) and bind to specific responsive elements in the regulatory regions of target genes. univmed.org Efavirenz is thought to enhance its metabolism by inducing the expression of key metabolizing enzymes, notably CYP2B6 and CYP3A4, through the activation of CAR (NR1I3) and PXR (NR1I2), respectively. pharmgkb.orgunivmed.org This transcriptional activation leads to increased synthesis of these enzymes, contributing to the autoinduction phenomenon observed with efavirenz. pharmgkb.orgunivmed.org Studies have shown that efavirenz can efficiently activate PXR and stimulate its target gene expression both in vitro and in vivo. nih.govnatap.org Efavirenz binding to PXR inhibits co-repressor interaction and promotes co-activator recruitment, thereby inducing PXR transcriptional activation in a concentration-dependent manner. natap.org

Pharmacogenetics of Metabolizing Enzymes

The pharmacokinetics of efavirenz exhibit significant inter-individual variability, which is influenced by genetic variations in the enzymes responsible for its metabolism. pharmgkb.orgki.sescielo.brnih.gov The primary enzyme involved in efavirenz metabolism is cytochrome P450 2B6 (CYP2B6), with minor contributions from other enzymes such as CYP2A6 and CYP3A4/5. pharmgkb.orgdovepress.comcore.ac.ukscielo.br Polymorphisms within the genes encoding these enzymes, particularly CYP2B6, are major determinants of the observed variability in efavirenz plasma concentrations and clearance. pharmgkb.orgki.sescielo.brnih.govdovepress.comnih.govpharmgkb.orgdoi.orgresearchgate.net

Impact of CYP2B6 Polymorphisms on Metabolism

Polymorphisms in the CYP2B6 gene have been extensively investigated for their impact on efavirenz metabolism and pharmacokinetics. pharmgkb.orgscielo.brdovepress.com Several single nucleotide polymorphisms (SNPs) in the CYP2B6 gene can lead to altered enzyme function and expression levels, resulting in different metabolizer phenotypes. scielo.brdovepress.com

One of the most significant and widely studied CYP2B6 polymorphisms is the 516G>T (rs3745274) variant. pharmgkb.orgscielo.brdovepress.comnih.govpharmgkb.org The presence of the T allele at this position is associated with reduced CYP2B6 enzyme activity, leading to decreased efavirenz metabolism and consequently higher plasma concentrations. scielo.brdovepress.comnih.govpharmgkb.orgdoi.orgnih.gov Studies have shown a clear association between the 516G>T genotype and efavirenz plasma exposure. For instance, individuals with the TT genotype typically exhibit significantly higher efavirenz plasma concentrations compared to those with the GT or GG genotypes. nih.govpharmgkb.orgdoi.org

Another important polymorphism is 983T>C (rs28399499), which is also associated with a significant loss of CYP2B6 function and reduced clearance of efavirenz. dovepress.comnih.gov These and other CYP2B6 variants, in different combinations forming haplotypes, contribute to the classification of individuals into distinct metabolizer phenotypes, ranging from poor metabolizers to ultra-rapid metabolizers. dovepress.com

Research findings highlight the substantial impact of these polymorphisms. For example, a study found that the median efavirenz area-under-the-curve (AUC) varied significantly based on the CYP2B6 516G>T genotype:

CYP2B6 516G>T GenotypeMedian Efavirenz AUC (0-24 h) (µg·h/mL)
GG44 nih.gov
GT60 nih.gov
TT130 nih.gov

This data illustrates the considerable difference in efavirenz exposure among individuals with different CYP2B6 genotypes. nih.gov

Variability in Metabolic Rates Based on Genetic Factors

Genetic factors, predominantly variations in CYP2B6, are the primary drivers of the wide inter-individual variability observed in efavirenz metabolic rates. pharmgkb.orgki.sescielo.brnih.gov The functional consequences of CYP2B6 polymorphisms directly translate into differences in the rate at which efavirenz is cleared from the body. Individuals classified as poor metabolizers due to specific CYP2B6 genotypes have significantly slower metabolic rates and higher drug exposure compared to extensive or ultra-rapid metabolizers. dovepress.compharmgkb.orgdoi.orgnih.gov

Studies in diverse populations have consistently demonstrated that CYP2B6 genotypes are strong predictors of efavirenz plasma concentrations. ki.sescielo.brnih.gov For instance, CYP2B6 genotypes, including 516G>T and 983T>C, have been shown to explain a significant proportion of the inter-individual variability in efavirenz plasma levels. ki.se

The impact of genetic variability on efavirenz clearance is evident in studies examining the drug's half-life. The median estimated efavirenz half-life varies considerably depending on the CYP2B6 516G>T genotype:

CYP2B6 516G>T GenotypeMedian Estimated Efavirenz Half-life (h)
GG23 doi.org
GT27 doi.org
TT48 doi.org

This data underscores how genetic variations in a single metabolizing enzyme can lead to substantial differences in drug disposition among individuals. doi.org Beyond CYP2B6, variants in other enzymes like CYP2A6 may also contribute to variability, although their impact is generally considered minor compared to CYP2B6. pharmgkb.orgki.se

In Vitro and Computational Pharmacokinetic Modeling

In vitro studies and computational modeling approaches, such as physiologically based pharmacokinetic (PBPK) modeling and stochastic simulations, are valuable tools for understanding and predicting the pharmacokinetic behavior of efavirenz. core.ac.ukfrontiersin.orgnih.govnih.govnih.govmdpi.comnih.govmdpi.com These methods allow for the integration of various parameters related to the drug, enzymes, transporters, and physiological processes to simulate drug absorption, distribution, metabolism, and excretion (ADME).

In vitro data on efavirenz's physicochemical properties, metabolism by specific enzymes (e.g., CYP2B6, CYP3A4, UGT2B7), and its potential for enzyme induction or inhibition are crucial inputs for computational models. core.ac.uknih.gov PBPK models, for example, integrate these in vitro data with physiological and anatomical parameters to predict plasma drug concentration profiles. core.ac.uknih.govmdpi.com

Computational modeling is particularly useful for predicting drug-drug interactions involving efavirenz, especially when simultaneous induction and inhibition of multiple enzymes are involved. core.ac.uknih.gov PBPK models can mechanistically predict the magnitude of such interactions. core.ac.uknih.gov

Integration of Pharmacokinetic Parameters into Viral Dynamics Models

Pharmacokinetic parameters derived from experimental data and modeling are integrated into viral dynamics models to establish the relationship between efavirenz exposure and its pharmacological effect, specifically the suppression of viral replication. frontiersin.orgnih.gov These models typically describe the dynamics of target cells, infected cells, and free virions, incorporating the inhibitory effect of the drug on viral replication processes, such as reverse transcription. frontiersin.orgnih.gov

By linking efavirenz plasma concentrations (or predicted intracellular concentrations) to parameters within the viral dynamics model, researchers can simulate the impact of different drug exposures on viral load reduction and immune restoration (e.g., CD4+ T cell counts). nih.gov This integration helps in understanding the concentration-response relationship and predicting treatment outcomes based on individual pharmacokinetic profiles. nih.gov

Stochastic Simulation Frameworks for Drug Behavior Prediction

Stochastic simulation frameworks are employed to predict the variability in efavirenz drug behavior within a population, taking into account factors such as pharmacokinetic variability (often influenced by pharmacogenetics) and adherence to treatment. frontiersin.orgnih.gov These frameworks involve generating numerous virtual patients with individual pharmacokinetic parameters drawn from defined distributions, reflecting the observed inter-individual variability. frontiersin.orgnih.gov

By simulating drug exposure profiles for a large cohort of virtual patients under different scenarios (e.g., varying dosing regimens, adherence levels), stochastic simulations can predict the probability of achieving desired outcomes, such as maintaining drug concentrations above a certain threshold for efficacy or predicting the likelihood of virological suppression. frontiersin.orgnih.gov This approach is particularly valuable for assessing the potential effectiveness of different dosing strategies or prophylaxis regimens in a population with diverse pharmacokinetic characteristics. frontiersin.orgnih.gov

For example, stochastic simulations have been used to explore the prophylactic efficacy of efavirenz under various dosing schemes, predicting the plasma concentrations required to prevent a certain percentage of HIV transmissions. frontiersin.orgnih.gov

Mechanistic Drug Drug Interactions Involving Sefavirenz/efavirenz

Interactions Mediated by Cytochrome P450 Enzymes

Efavirenz (B1671121) is both a substrate and a modulator of several CYP enzymes, particularly CYP2B6 and CYP3A4. This dual role as a victim and a perpetrator of interactions contributes to its complex DDI profile.

Induction of Other Drug Metabolisms (e.g., via CYP3A4)

Efavirenz is a known inducer of several CYP enzymes, most notably CYP3A4 and CYP2B6, through the activation of nuclear receptors like the pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR). pharmgkb.orgnih.goveuropa.euumich.edu This induction leads to increased metabolism and potentially decreased plasma concentrations of co-administered drugs that are substrates for these enzymes.

Research findings have demonstrated the inductive effect of Efavirenz on CYP3A4. In healthy volunteers, Efavirenz significantly increased liver CYP3A4 activity in a dose- and time-dependent manner. umich.edunih.gov For instance, a study showed a 55% mean induction of liver CYP3A4 at a dose of 400 mg and a 33% mean induction at 200 mg. umich.edunih.gov This induction can lead to decreased exposure of various drugs metabolized by CYP3A4, including certain protease inhibitors, calcium channel blockers, HMG-CoA reductase inhibitors (statins), and others. nih.gov

Efavirenz also induces its own metabolism (autoinduction) upon repeated administration, primarily through the induction of CYP2B6 and CYP3A4. nih.govunivmed.org

Inhibition of Other Drug Metabolisms (e.g., via CYP2B6, CYP2C8, CYP2C9, CYP2C19)

In addition to induction, Efavirenz can also act as an inhibitor of certain CYP enzymes. In vitro studies have shown that Efavirenz is a potent competitive inhibitor of CYP2B6. nih.govjst.go.jpnih.gov It also demonstrates inhibition of CYP2C8, CYP2C9, and CYP2C19. nih.govjst.go.jpnih.gov The extent of inhibition varies among these isoforms.

Data from in vitro studies quantifying the inhibitory potential of Efavirenz on various CYP enzymes are summarized in the table below:

CYP IsoformInhibition TypeKi (µM)Reference
CYP2B6Potent competitive1.68 (average in HLMs), 1.38 (expressed) nih.govjst.go.jpnih.gov
CYP2C8Moderate4.78 (pooled HLMs), 4.80 (CYP2C83/3) nih.govjst.go.jpnih.gov
CYP2C9Moderate19.46 nih.govjst.go.jpnih.govpharmgkb.org
CYP2C19Moderate21.31 nih.govjst.go.jpnih.govpharmgkb.org
CYP3AWeak40.33 nih.govjst.go.jpnih.govpharmgkb.org

*HLMs: Human Liver Microsomes

This inhibition can lead to increased plasma concentrations of co-administered drugs that are substrates for these inhibited enzymes. For example, inhibition of CYP2C8 by Efavirenz has been suggested as a mechanism for increased exposure of drugs like amodiaquine. nih.govcore.ac.uk Inhibition of CYP2C19 can affect the metabolism of prodrugs like clopidogrel, potentially reducing the formation of their active metabolites. nih.govhiv-druginteractions.org

Bidirectional Interactions with Co-Administered Agents (e.g., Rifampin, Protease Inhibitors)

Efavirenz can engage in bidirectional interactions with certain drugs, where both Efavirenz and the co-administered agent influence each other's pharmacokinetics through effects on shared metabolic pathways.

Rifampin, a potent inducer of CYP450 enzymes, including CYP3A4 and CYP2B6, significantly reduces Efavirenz plasma concentrations due to increased metabolism. univmed.orgoup.com Conversely, Efavirenz can also influence the metabolism of rifampin, although the primary interaction is the induction of Efavirenz metabolism by rifampin. univmed.org

Interactions between Efavirenz and protease inhibitors (PIs) are also common due to their shared metabolism and modulation of CYP3A4. Most currently available PIs are inhibitors of CYP3A4. nih.gov Efavirenz, being an inducer of CYP3A4, can decrease the concentrations of PIs that are substrates for this enzyme. nih.govoup.com However, some PIs, like ritonavir, are potent CYP3A4 inhibitors and can increase Efavirenz exposure by inhibiting its metabolism, although the influence on Efavirenz disposition by weaker inhibitors may be less significant. nih.gov The net effect of co-administering Efavirenz with PIs can be complex and depends on the specific PI and the interplay between induction and inhibition of various CYP isoforms. oup.comnih.gov

Interactions Involving UDP-Glucuronosyltransferases (UGTs)

Efavirenz is metabolized not only by CYP enzymes but also undergoes glucuronidation, primarily by UDP-glucuronosyltransferases (UGTs). pharmgkb.org Multiple UGT isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7, are involved in the glucuronidation of Efavirenz metabolites. pharmgkb.org

Data on the in vitro inhibition of UGTs by Efavirenz are presented below:

UGT IsoformInhibition TypeKi (µM)Reference
UGT1A4Competitive2.0 mdpi.comdntb.gov.uanih.gov
UGT1A9Competitive9.4 mdpi.comdntb.gov.uanih.gov
UGT1A1Noncompetitive40.3 mdpi.comdntb.gov.uanih.govresearchgate.net
UGT1A6No inhibition- mdpi.comdntb.gov.uanih.gov
UGT2B7Moderate inhibitor17 mdpi.comresearchgate.net

The clinical significance of UGT inhibition by Efavirenz may vary depending on the specific UGT substrate. mdpi.com

Competition for Cellular Transport Proteins (e.g., P-glycoprotein) and its Implications for Drug Penetration

Cellular transport proteins, such as P-glycoprotein (P-gp, ABCB1), play a role in the absorption, distribution, and excretion of many drugs. Interactions with these transporters can affect intracellular drug concentrations and penetration into various tissues, including sanctuary sites for HIV.

In vitro studies regarding the interaction of Efavirenz with P-gp have yielded conflicting results. Some studies suggest that Efavirenz is neither a P-gp substrate nor a modulator at clinically relevant concentrations. nih.govhiv-druginteractions.org Other in vitro data indicate that Efavirenz might inhibit P-gp or induce its expression under certain conditions or with long-term exposure. asm.org

In vivo studies in rats did not show a significant effect of Efavirenz on intestinal P-gp function. nih.gov Studies in healthy volunteers also did not find detectable induction of intestinal P-glycoprotein by Efavirenz. umich.edunih.gov

Analytical Methodologies for Sefavirenz/efavirenz Research

Quantitative Analysis in Research Samples (e.g., In Vitro Systems, Animal Tissues)

Accurate determination of Efavirenz (B1671121) concentrations in complex matrices like cell cultures, biological fluids, and animal tissues is essential for pharmacokinetic, pharmacodynamic, and mechanistic studies. The choice of analytical method often depends on the required sensitivity, the nature of the sample matrix, and the available instrumentation.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)

LC-MS/MS and its ultra-high performance variant, UPLC-MS/MS, are widely regarded as powerful and sensitive techniques for the quantification of Efavirenz in biological samples. These methods offer high selectivity, allowing for the accurate measurement of the analyte even in the presence of interfering substances in complex matrices such as plasma, brain tissue, and cervicovaginal secretions. researchgate.netnih.govnih.govnih.govasm.orgnih.govmdpi.complos.orgwellcomeopenresearch.org

LC-MS/MS methods typically involve sample preparation steps like protein precipitation or liquid-liquid extraction to isolate Efavirenz from the matrix. researchgate.netnih.govnih.govplos.orgplos.org Chromatographic separation is achieved using a reverse-phase column, followed by detection using tandem mass spectrometry, often in negative ionization mode with multiple reaction monitoring (MRM). researchgate.netnih.govnih.govplos.orgplos.org The use of isotopically labeled internal standards, such as 13C6-efavirenz, is common to improve accuracy and reproducibility. nih.govplos.orgplos.org

LC-MS/MS has been successfully applied to quantify Efavirenz in various research samples, including human plasma, rat plasma, brain tissue, and cervicovaginal secretions. researchgate.netnih.govnih.govnih.govasm.orgnih.govplos.orgwellcomeopenresearch.org For instance, an LC-MS/MS method for Efavirenz in human plasma demonstrated a lower limit of quantification (LLOQ) of 1.0 ng/mL, allowing for sensitive detection in pharmacokinetic studies. nih.govplos.orgplos.org Another study utilized LC-MS/MS to quantify Efavirenz in different biological matrices, including plasma, brain tissue, and phosphate-buffered saline, reporting linearity from 1.9 to 500 ng/mL. researchgate.netnih.gov LC-MS/MS has also been employed in mass spectrometry imaging studies to visualize the distribution of Efavirenz within animal tissues, revealing heterogeneous distribution in areas like the colon, lymph nodes, and brain gray matter. nih.govasm.orgasm.org

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

HPLC, often coupled with UV or fluorescence detection, is another common technique for the analysis of Efavirenz. While generally less sensitive than LC-MS/MS, HPLC offers a robust and widely available platform for quantitative analysis in various matrices, including plasma and pharmaceutical formulations. jpionline.orgplos.orgresearchgate.netwisdomlib.orgijrpb.comnih.govnuph.edu.uaingentaconnect.comijpras.comresearchgate.net

HPLC methods for Efavirenz typically involve reverse-phase chromatography with UV detection at wavelengths around 247 nm or 252 nm, corresponding to Efavirenz's absorption maxima. jpionline.orgplos.orgresearchgate.netwisdomlib.orgnih.govnuph.edu.uaijpras.comasianjpr.comnih.gov Mobile phases commonly consist of mixtures of acetonitrile (B52724) or methanol (B129727) with water or buffer solutions. jpionline.orgplos.orgresearchgate.netijrpb.comnih.govnuph.edu.uaijpras.com Sample preparation for biological fluids like plasma often involves liquid-liquid extraction or protein precipitation. nih.govnuph.edu.ua

HPLC-UV methods have been developed and validated for the determination of Efavirenz in human plasma and pharmaceutical formulations. jpionline.orgplos.orgresearchgate.netwisdomlib.orgijrpb.comnih.govnuph.edu.uaijpras.com These methods have demonstrated linearity over various concentration ranges, such as 1–300 μg/mL in plasma and 2–64 μg/mL in laboratory settings for quantification of Efavirenz in API and market formulations. jpionline.orgplos.org HPLC-UV has also been applied to analyze Efavirenz in biological fluids like blood and urine. nuph.edu.uaresearchgate.net

UV Spectrophotometry

UV spectrophotometry is a simple and economical technique that can be used for the quantitative analysis of Efavirenz, particularly in bulk drug and pharmaceutical formulations. asianjpr.comnih.govajol.infoijpsjournal.comiosrjournals.orgzenodo.orgresearchgate.netinnovareacademics.inajpamc.com This method relies on the intrinsic absorbance of Efavirenz in the UV region.

UV spectrophotometric methods for Efavirenz typically involve dissolving the sample in a suitable solvent and measuring the absorbance at the maximum wavelength of absorption, which is often reported around 247 nm, 251 nm, 264 nm, 265 nm, or 291 nm depending on the solvent used. asianjpr.comnih.govajol.infoijpsjournal.comiosrjournals.orgzenodo.orgresearchgate.netinnovareacademics.inajpamc.com These methods are often used for routine quality control and drug content uniformity testing in tablets. ajol.infoijpsjournal.comiosrjournals.orgzenodo.orginnovareacademics.inajpamc.com

Studies have validated UV spectrophotometric methods for Efavirenz, showing linearity over ranges such as 1.25–10 µg/mL and 5–40 μg/mL. ajol.infoijpsjournal.comiosrjournals.orgzenodo.orgajpamc.com While useful for simpler matrices, UV spectrophotometry may lack the selectivity required for complex biological samples compared to chromatographic methods.

Capillary Electrophoresis

Capillary electrophoresis (CE), including techniques like capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), has also been explored for the analysis of Efavirenz, often for the simultaneous determination of multiple antiretroviral drugs in biological fluids like human serum. researchgate.netuga.edu

CE methods offer advantages such as low sample volume requirements and high separation efficiency. However, some reports suggest that CE methods for Efavirenz can involve longer analysis periods and extensive sample preparation compared to LC-MS or UV methods. researchgate.net Despite this, CE has been successfully applied for the simultaneous determination of Efavirenz along with other anti-HIV drugs in human serum. uga.edu

Method Development and Validation for Research Applications

Rigorous method development and validation are critical to ensure the reliability, accuracy, and reproducibility of analytical methods used in Efavirenz research. Validation parameters are typically assessed according to guidelines from regulatory bodies such as the ICH (International Conference on Harmonisation) and FDA. nih.govmdpi.complos.orgplos.orgjpionline.orgplos.orgresearchgate.netwisdomlib.orgijrpb.comijpsjournal.comiosrjournals.orgzenodo.orgresearchgate.net

Linearity, Precision, and Accuracy Assessments

Key parameters evaluated during method validation include linearity, precision, and accuracy.

Linearity: Linearity assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a defined range. This is typically determined by analyzing a series of standards at different concentrations and constructing a calibration curve. The linearity is often expressed by the correlation coefficient (r or R²) of the calibration curve, with values close to 1 indicating good linearity. nih.govnih.govnih.govplos.orgplos.orgjpionline.orgplos.orgresearchgate.netwisdomlib.orgijrpb.comijpras.comnih.govajol.infoijpsjournal.comiosrjournals.orgzenodo.orgajpamc.comresearchgate.net

Precision: Precision measures the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at different concentration levels (e.g., LLOQ, low, medium, and high quality control samples) and expressed as relative standard deviation (%RSD) or coefficient of variation (%CV). Both intra-day (repeatability) and inter-day (intermediate precision) precision are evaluated. nih.govnih.govnih.govplos.orgplos.orgjpionline.orgwisdomlib.orgijrpb.comajol.infoijpsjournal.comiosrjournals.orgresearchgate.net

Accuracy: Accuracy evaluates the closeness of the mean of the test results obtained by the method to the true value. It is often assessed by analyzing samples of known concentrations (quality control samples) and expressed as percentage recovery or percentage bias. nih.govnih.govnih.govplos.orgplos.orgjpionline.orgplos.orgresearchgate.netwisdomlib.orgijrpb.comajol.infoijpsjournal.comiosrjournals.org

Research findings demonstrate that validated methods for Efavirenz quantification consistently meet acceptable criteria for linearity, precision, and accuracy across different analytical techniques and sample matrices. researchgate.netnih.govnih.govnih.govplos.orgplos.orgjpionline.orgplos.orgresearchgate.netwisdomlib.orgijrpb.comijpras.comajol.infoijpsjournal.comiosrjournals.orgzenodo.orgajpamc.comresearchgate.net

Here is a summary of validation parameters reported for various Efavirenz analytical methods:

Analytical MethodSample MatrixLinearity RangeCorrelation Coefficient (r or R²)Intra-day Precision (%RSD/%CV)Inter-day Precision (%RSD/%CV)Accuracy (% Recovery/%Bias)Reference
LC-MS/MSHuman Plasma1.0–2,500 ng/mL>0.992.41–9.243.03–12.3100–112 nih.govplos.orgplos.org
LC-MS/MSPlasma, Brain Tissue, PBS1.9–500 ng/mLNot specified1.5–5.6Not specified93.7–99.5 researchgate.netnih.gov
LC-MS/MSRat Plasma10.0–1,500 ng/mLLinear1.80–10.494.72–10.2893.54–105.73 researchgate.net
LC-MS/MSCervicovaginal Secretions25–10000 ng/mLLinear (with 1/X weighting)7.69–14.97.69–14.999.1–105.3 nih.gov
HPLC-UVLaboratory Settings (API/Formulations)2–64 μg/mL0.9998%RSD < 2%RSD < 2High recoveries jpionline.org
HPLC-UVPlasma1–300 μg/mL0.9996Not specifiedNot specified99–101 plos.org
HPLC-UVBulk and Dosage Forms80-120% (relative to 0.1 mg/mL)0.9993< 2< 2100.45 ijrpb.com
HPLC-UVBlood and UrineAcceptable linearityAcceptableAcceptableAcceptable~90% recovery nuph.edu.uaresearchgate.net
HPLC-UVTablet Formulation1-12 µg/ml0.999Repeatable, PreciseReproducible100.06% ijpras.com
UV SpectrophotometryTablets1.25–10 µg/mL0.99870.7–3.52.9–3.698.2–112.9 ajol.info
UV SpectrophotometryBulk Drug as Dosage Form5–35 μg/ml0.9992PrecisePreciseAccurate ijpsjournal.comzenodo.org
UV SpectrophotometryBulk and Tablet Dosage Form5–40 μg/mL (AUC method)0.9995PrecisePreciseAccurate ajpamc.com
UV SpectrophotometryFormulations2–18 μg/ml (in DMSO)LinearAccuratePrecise99.63–101.48% researchgate.net
UV Spectrophotometry2% SLS Solution3-15 µg/mL0.9827Not specifiedNot specifiedAccurate nih.gov

These data highlight the successful validation of various analytical methods for Efavirenz, demonstrating their suitability for quantitative analysis in diverse research settings.

Stability Studies of Sefavirenz in Analytical Matrices

Stability studies are essential to ensure the reliability of analytical results by evaluating the degradation of the analyte under various conditions encountered during sample preparation, storage, and analysis. Research on the stability of efavirenz, as a closely related compound, provides insights into the potential stability behavior of this compound.

Studies have investigated the stability of efavirenz in biological matrices such as human plasma. Efavirenz in human plasma has been shown to be stable through multiple freeze/thaw cycles when stored at -80°C. nih.govplos.org Bench-top stability studies indicated that efavirenz in plasma remained stable for at least 24 hours at room temperature. nih.govplos.orgresearchgate.net Long-term stability of efavirenz in plasma has been established for at least 30 days, and in some studies, up to 10 weeks, when stored at -70°C or -80°C. nih.govplos.orgresearchgate.net Stock solutions of efavirenz and its internal standard have also demonstrated stability at room temperature for short periods (e.g., 4-24 hours) and for longer durations (e.g., 30-90 days) when stored at -20°C. nih.govplos.org

Degradation behavior of efavirenz in solution under stress conditions, including hydrolysis, oxidation, photolysis, and thermal decomposition, has been evaluated using HPLC. nih.govgigvvy.com Extensive degradation of efavirenz was observed in alkaline conditions and under thermal stress, while minimum degradation occurred in acidic, photolytic, and oxidative stress conditions. gigvvy.com Stability-indicating HPLC methods have been developed to separate efavirenz from its degradation products, confirming the stability of the drug under specific conditions. gigvvy.comrjpdft.comresearchgate.net

While specific detailed stability data for this compound in various analytical matrices may be less extensively documented compared to efavirenz, the structural similarity suggests that similar analytical approaches and stability considerations would be relevant for this compound research.

Determination of Physicochemical Parameters for Research

Understanding the physicochemical parameters of a compound is fundamental for research, particularly in areas such as formulation development, pharmacokinetic studies, and understanding its behavior in biological systems. Key physicochemical properties of efavirenz have been determined, providing a basis for understanding the properties of its analog, this compound.

Efavirenz is described as a white to slightly pink crystalline powder. wikipedia.orgchemicalland21.com It has a molecular weight of 315.68 g/mol . wikipedia.orgchemicalland21.comuni.lu Efavirenz is practically insoluble in water, with reported aqueous solubility values typically less than 10 µg/mL, although solubility can be higher in biorelevant media. wikipedia.orgrjppd.orgnih.gov It is soluble in lower alcohols and most polar organic solvents such as methanol, ethanol, acetone, and tetrahydrofuran. chemicalland21.comeco-vector.com The lipophilicity, represented by the log P or log D value, is a significant parameter, with reported log P values for efavirenz around 4.6. nih.govrjppd.orgeco-vector.combepls.com Efavirenz is classified as a Class II compound according to the Biopharmaceutical Classification System (BCS), indicating low solubility and high permeability. nih.govresearchgate.netresearchgate.net

This compound has a molecular formula of C₁₄H₉ClF₃NOS and a molecular weight of 331.7 g/mol . nih.gov Its computed XLogP3 is 4.6, suggesting a similar lipophilicity to efavirenz. nih.gov

Studies have also explored methods to improve the solubility and dissolution rate of efavirenz, such as cocrystallization and the formation of amorphous solid dispersions, which are relevant research areas influenced by the compound's inherent physicochemical properties. researchgate.netresearchgate.net

pKa Determination using Chromatographic Techniques

The pKa is a crucial physicochemical parameter that describes the acidity or basicity of a compound and influences its ionization state in different pH environments. This, in turn, affects its solubility, permeability, and interaction with biological targets. Chromatographic techniques, particularly reversed-phase liquid chromatography (RP-LC), are valuable tools for determining the pKa of compounds.

A method for the determination of the pKa values of efavirenz using RP-LC has been developed. ijpras.comresearchgate.net This method involved using acetonitrile-water binary mixtures as the mobile phase and determining pKa values precisely using retention factors. ijpras.comresearchgate.net This approach allows for the determination of dissociation constants based on the compound's chromatographic behavior at different mobile phase compositions and pH values. ijpras.com Reported pKa values for efavirenz are around 10.1 ± 0.1 or 10.2 and 12.52, suggesting it is an extremely weak acidic compound. rjppd.orgbepls.comdrugbank.com

Chromatographic techniques provide a means to study the ionization behavior of compounds like efavirenz and, by extension, this compound, which is essential for understanding their behavior in different biological and analytical systems.

Summary of Physicochemical Parameters (Efavirenz and this compound)

ParameterEfavirenzThis compoundSource(s)
Molecular FormulaC₁₄H₉ClF₃NO₂C₁₄H₉ClF₃NOS nih.govwikipedia.orgchemicalland21.comuni.lu
Molecular Weight315.68 g/mol 331.7 g/mol nih.govwikipedia.orgchemicalland21.comuni.lu
Physical StateWhite to slightly pink crystalline powderNot specified wikipedia.orgchemicalland21.com
Aqueous SolubilityPractically insoluble (<10 µg/mL)Not specified wikipedia.orgrjppd.orgnih.gov
XLogP3 (Predicted)-4.6 nih.gov
log P (Reported)~4.6, 5.4- rjppd.orgnih.goveco-vector.combepls.com
pKa~10.1, 10.2, 12.52 (weakly acidic)- rjppd.orgbepls.comdrugbank.com
BCS ClassificationClass II (Low Solubility, High Permeability)Not specified nih.govresearchgate.netresearchgate.net

Preclinical Formulation Science and Novel Drug Delivery Systems for Sefavirenz/efavirenz

Development of Aqueous Liquid Formulations

The development of aqueous liquid formulations for Efavirenz (B1671121) is particularly important for pediatric populations, where swallowing solid dosage forms can be challenging and accurate dose adjustment is crucial conicet.gov.armedscape.comnih.govconicet.gov.ar. However, the inherent low aqueous solubility of EFV is a major barrier to creating stable and sufficiently concentrated aqueous solutions or suspensions conicet.gov.armedscape.com. Furthermore, aqueous formulations of EFV can cause oral mucosa irritation, contributing to a burning mouth sensation which affects patient compliance conicet.gov.arnih.gov. Traditional liquid formulations, such as triglyceride-based solutions, have shown lower bioavailability compared to solid forms and can lead to gastrointestinal issues conicet.gov.armedscape.comconicet.gov.ar. These challenges highlight the need for innovative formulation strategies to develop effective and palatable aqueous liquid formulations of Efavirenz.

Strategies for Enhanced Solubility and Bioavailability

Numerous strategies have been explored to overcome the solubility and bioavailability limitations of Efavirenz. These approaches often involve reducing particle size or encapsulating the drug within nanocarriers. Techniques investigated include the development of nanosuspensions, solid lipid nanoparticles (SLNs), liposomes, polymeric micelles, and lipid nanocapsules (LNCs) nih.govnih.govmedscape.comscielo.brijpsonline.comrsc.orgnih.govnih.gov. Nanosuspensions, for instance, have been shown to significantly increase the dissolution rate of EFV by reducing particle size to the nanometer range, leading to improved oral bioavailability in preclinical studies scielo.brnih.gov. Solid lipid nanoparticles and liposomes have also demonstrated the ability to enhance EFV solubility and improve its oral bioavailability compared to plain drug suspensions nih.govijpsonline.com. Co-crystallization with coformers like L-proline has also been explored to increase EFV solubility and improve its release from lipid-based carriers rsc.org.

Encapsulation in Polymeric Micelles (e.g., PEO-PPO copolymers)

Encapsulation of Efavirenz within polymeric micelles, particularly those formed from poly(ethylene oxide)–poly(propylene oxide) (PEO-PPO) block copolymers (poloxamers and poloxamines), has emerged as a promising strategy to enhance its aqueous solubility and oral bioavailability conicet.gov.armedscape.comconicet.gov.arresearchgate.netresearchgate.netchemrxiv.org. These amphiphilic copolymers can self-assemble in aqueous solutions to form micelles with a hydrophobic core capable of solubilizing poorly water-soluble drugs like EFV conicet.gov.armedscape.com.

Research has shown that encapsulation of EFV into PEO-PPO polymeric micelles can dramatically increase its aqueous solubility. For example, one study reported an increase in EFV solubility from 4 µg/mL to 33 mg/mL using polymeric micelles, representing up to an 8250-fold enhancement conicet.gov.ar. This significant solubilization is attributed to the partitioning of EFV into the hydrophobic core of the micelles conicet.gov.armedscape.com.

Preclinical pharmacokinetic studies in rats have demonstrated that EFV-loaded polymeric micelles can lead to significantly higher oral bioavailability and reduced inter-subject variability compared to traditional formulations like suspensions or oily solutions conicet.gov.armedscape.comconicet.gov.arresearchgate.net. For instance, a micellar system (20 mg/mL) administered to rats resulted in significantly higher plasma Cmax and oral bioavailability medscape.comresearchgate.net. The improved pharmacokinetic profile suggests that this approach could enable the administration of lower EFV doses while achieving similar therapeutic plasma levels conicet.gov.arconicet.gov.ar.

Polymeric micelles formed from different PEO-PPO copolymers, such as Poloxamer F127 and Tetronic 1307, have been investigated, showing varying abilities to solubilize EFV conicet.gov.arconicet.gov.arresearchgate.net. The physicochemical stability of EFV-loaded micelles under conditions mimicking the gastrointestinal tract, such as dilution in gastric-mimicking fluid, has also been evaluated, indicating their potential for oral administration conicet.gov.ar.

Lipid Nanocapsule (LNC) Formulation and Optimization

Lipid nanocapsules (LNCs) represent another promising nanocarrier system for improving the oral delivery of Efavirenz. LNCs are core-shell nanostructures composed of a lipid core surrounded by a shell of non-ionic surfactant and copolymer nih.govmdpi.com. They can be prepared using low-energy methods like the phase-inversion temperature method, offering advantages in terms of cost-effectiveness and scalability nih.govmdpi.com.

Studies on EFV-loaded LNCs have focused on optimizing formulation parameters to achieve desirable particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency (EE), and release efficiency (RE) nih.govmdpi.comnih.govresearchgate.net. Using design of experiments approaches, researchers have developed optimized LNC formulations for EFV nih.govmdpi.comresearchgate.net.

Optimized EFV-loaded LNCs have been reported to have particle sizes typically in the range of 20–100 nm, with low polydispersity indices indicating a narrow size distribution nih.govmdpi.comresearchgate.net. Zeta potential values are often negative nih.govmdpi.comresearchgate.net. Encapsulation efficiency for EFV in LNCs has been reported to be high, ranging from 82% to 97% nih.govmdpi.comnih.govresearchgate.net.

Optimization studies have investigated the influence of various formulation variables, such as the concentration of lipid phase (e.g., Labrafac), surfactant (e.g., Solutol HS15), and the ratio of the aqueous phase to the initial emulsion, on the characteristics of the LNCs nih.gov. For example, optimal results were obtained with specific concentrations of Labrafac and Solutol HS15 and a particular volume ratio of the diluting aqueous phase nih.gov.

Data on the characteristics of optimized EFV-loaded LNCs are presented in the table below:

ParameterValueSource
Particle Size60.71 nm nih.gov
Polydispersity Index0.09 nih.gov
Zeta Potential-35.93 mV nih.gov
Encapsulation Efficiency92.60% nih.gov
Drug Loading %7.39% nih.gov
Release Efficiency (144 h)55.96% nih.gov

These findings suggest that LNCs are a promising delivery system for EFV, capable of achieving high encapsulation efficiency and controlled release properties.

In Vitro and Ex Vivo Assessment of Drug Release and Permeation

Evaluating the release of Efavirenz from novel formulations and its subsequent permeation across biological barriers is critical during preclinical development. In vitro and ex vivo studies provide valuable insights into the performance of these delivery systems before in vivo testing.

In vitro drug release studies are commonly conducted to determine the rate and extent to which EFV is released from the formulation matrix under simulated physiological conditions nih.govnih.govijpsonline.comrsc.orgnih.govscholarsresearchlibrary.comaip.org. These studies help predict how the drug will become available for absorption once administered. For instance, in vitro release assays for EFV-loaded polymeric micelles have shown a burst release followed by zero-order kinetics, which is considered compatible with oral administration conicet.gov.ar. Different formulations exhibit varying release profiles; for example, liposomes containing EFV cocrystals showed a higher percentage release over 72 hours compared to liposomes with plain EFV rsc.org. Nanosuspensions have demonstrated significantly higher in vitro drug release compared to the pure drug nih.govnih.gov.

Ex vivo permeation studies, using isolated animal tissues, are employed to assess the ability of EFV, either in its free form or from a formulation, to cross biological membranes, such as the intestinal epithelium nih.govrjptonline.orgnih.govresearchgate.netresearchgate.netimrpress.com. These studies provide a more physiologically relevant assessment of drug absorption compared to simple in vitro dissolution tests.

Ex Vivo Intestinal Permeation Studies (e.g., Gut Sac Technique)

The ex vivo gut sac technique is a widely used method to evaluate the intestinal permeability of drugs nih.govimrpress.cominnovareacademics.in. This technique involves using a segment of the intestine, typically from rodents, which is everted or non-everted to form a sac nih.govimrpress.cominnovareacademics.in. The drug formulation is introduced into the sac, and the appearance of the drug in the surrounding medium (serosal side) is measured over time, providing an indication of its ability to permeate the intestinal wall nih.govimrpress.cominnovareacademics.in.

Ex vivo intestinal permeation studies using the gut sac technique have been conducted for Efavirenz to understand its absorption characteristics and the impact of formulation strategies nih.govimrpress.com. These studies have investigated the role of intestinal transporters, such as ABCG2 (Breast Cancer Resistance Protein), in the permeability of EFV nih.gov. Research has shown that inhibitors of ABCG2 can significantly enhance the mucosal-to-serosal permeation of EFV in everted gut sacs, suggesting that this efflux transporter plays a role in limiting EFV absorption nih.gov. Furthermore, chronic exposure to EFV has been shown to induce the overexpression of ABCG2 in the rat gastrointestinal tract, leading to a decline in intestinal permeability nih.gov.

Novel formulations have been evaluated using ex vivo permeation models to demonstrate improved drug transport. For example, optimized EFV-loaded LNCs increased the ex vivo intestinal permeation of EFV when compared with a drug suspension nih.govtheiet.orgrimpacts.com. Similarly, nanosuspensions and proniosomal formulations of EFV have shown enhanced permeation across rat intestine compared to the pure drug nih.govrjptonline.orgresearchgate.netimrpress.com. A non-everted gut sac method demonstrated a 2.24-fold increase in EFV permeability from a nanoemulsion formulation compared to a suspension imrpress.com.

Comparative Ex Vivo Intestinal Permeation Data:

Formulation TypePermeation Enhancement (vs. Pure Drug/Suspension)Ex Vivo ModelSource
Optimized ProniosomesHigher permeation (2614±215 µg vs 1500±114 µg)Rat intestine rjptonline.orgresearchgate.net
NanosuspensionEnhanced permeationParallel artificial membrane permeability assay, In situ absorption studies nih.gov
Optimized Nanoemulsion2.24-fold increaseNon-everted gut sac imrpress.com
Optimized LNCsIncreased permeationEx vivo intestinal nih.govtheiet.orgrimpacts.com

These studies collectively indicate that novel formulations can significantly improve the intestinal permeability of Efavirenz, contributing to enhanced absorption and potentially improved bioavailability.

Evaluation of Encapsulation Efficiency and Release Efficiency

Encapsulation efficiency (EE) and release efficiency (RE) are critical parameters for characterizing drug delivery systems like nanoparticles, micelles, and nanocapsules. EE quantifies the amount of drug successfully incorporated into the carrier, while RE measures the proportion of encapsulated drug released from the carrier over a specific period or under certain conditions.

High encapsulation efficiency is desirable to maximize the drug payload within the delivery system, reducing the amount of carrier material needed and potentially lowering formulation costs. Release efficiency profiles are crucial for controlling the rate and duration of drug release, which can influence the pharmacokinetic profile and therapeutic efficacy.

Studies on Efavirenz formulations report varying encapsulation efficiencies depending on the type of carrier and formulation method. For polymeric micelles, EE values can be high, reflecting the efficient partitioning of the hydrophobic EFV into the micellar core researchgate.netresearchgate.net. For instance, EFV-loaded nanomicelles prepared by sonication and homogenization methods showed EE values ranging from 86.8% to 89.4% for optimized formulations researchgate.net.

Lipid-based nanocarriers like SLNs and LNCs also demonstrate high encapsulation efficiencies for EFV. Optimized SLN formulations have reported EE values around 86% nih.gov. LNC formulations have shown EE values between 82% and 97% nih.govmdpi.comnih.govresearchgate.net. Chitosan nanoparticles loaded with EFV achieved an encapsulation efficiency of 91.09% aip.org.

Release efficiency is typically evaluated through in vitro dissolution or release studies. The release profile is influenced by the properties of the carrier matrix and the drug's interaction with it. For EFV-loaded polymeric micelles, in vitro release studies have shown significant release over time, with some formulations releasing over 80% of the encapsulated drug within 24 hours conicet.gov.arresearchgate.net. Liposomes containing EFV cocrystals demonstrated nearly complete release (99.98%) over 72 hours in PBS (pH 7.4) rsc.org. Release from LNCs has been shown to be influenced by pH, with higher release observed in neutral medium compared to acidic conditions mdpi.comresearchgate.net.

Representative Encapsulation Efficiency and Release Data:

Formulation TypeEncapsulation Efficiency (%)In Vitro Release (% in time)Source
Polymeric Micelles (F3)87.283.04% (in vitro release studies) researchgate.net
SLN (ESLN-3)8660.6–98.22% (in 24 h) nih.gov
Optimized LNCs92.6055.96% (in 144 h) nih.gov
Liposomes with EFV cocrystals (F6)99.2899.98% (in 72 h) rsc.org
Chitosan Nanoparticles91.0969.05% (in 24 h) aip.org

Physicochemical Stability of Advanced Formulations

The physicochemical stability of advanced formulations of Efavirenz is a critical factor for ensuring their efficacy, safety, and shelf life. Various novel delivery systems, including nanoparticles, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), amorphous solid dispersions (ASDs), polymeric nanocapsules, and nanoemulsions, have been explored to improve EFV's solubility and dissolution rate. The stability of these systems is influenced by factors such as temperature, humidity, pH, particle size, and the interaction between the drug and excipients.

Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) loaded with Efavirenz have shown promising stability profiles. Studies have indicated that EFV-loaded SLNs and NLCs can exhibit good physical stability in terms of zeta potential, particle size, polydispersity index, and encapsulation efficiency when stored at controlled room temperature (e.g., 25 °C/60% RH) for several weeks nih.govmdpi.com. However, stability can be compromised at accelerated conditions (e.g., 40 °C/75% RH), suggesting the need for further optimization to enhance their robustness under varied storage conditions nih.govmdpi.com. For instance, EFV-loaded SLNs prepared with glyceryl monostearate and Tween 80 demonstrated good stability at 45°C and 75% relative humidity for 150 days rjptonline.org. Another study on EFV-loaded SLNs reported good stability at 40°C ± 2°C and 75 ± 5% RH for 180 days, with optimized formulations showing a mean particle size of 124.5 ± 3.2 nm and high drug entrapment efficiency nih.gov.

Amorphous solid dispersions (ASDs) represent another strategy to enhance the solubility and dissolution of poorly water-soluble drugs like Efavirenz by converting the crystalline drug into an amorphous form dispersed within a polymer matrix primescholars.comresearchgate.netnveo.org. The physical stability of ASDs is crucial to prevent recrystallization of the amorphous drug during storage, which would lead to a loss of the enhanced solubility. Factors influencing the stability of EFV ASDs include the choice of polymer, drug loading, and storage conditions gsconlinepress.comprimescholars.comresearchgate.netnih.govnveo.org. Polymers can stabilize the amorphous form through mechanisms such as anti-plasticization and intermolecular interactions like hydrogen bonding gsconlinepress.com. Studies have shown that the stability of amorphous Efavirenz in solid dispersions can be enhanced by optimizing the polymer type and concentration primescholars.comresearchgate.netnih.govnveo.org. For example, ASDs of Efavirenz prepared using a combination of Soluplus® and HPMCAS-HF by hot-melt extrusion demonstrated stability at 40°C, 75% RH for 6 months, maintaining their amorphous state and dissolution rate researchgate.net. Another study found that ASDs prepared with Eudragit® E100 remained stable at a higher drug loading (50%) compared to those prepared with HPMC E5 and HPMCAS-LF (stable only at 25% drug loading) during accelerated stability studies nih.gov.

Polymeric nanocapsules and nanoemulsions have also been investigated for EFV delivery. Efavirenz-loaded polymeric nanocapsules have shown stability issues at room temperature over time, with increases in particle size and polydispersity index, while storage at refrigerator temperature helped to mitigate these changes in some formulations japsonline.comjapsonline.com. Nanoemulsions of Efavirenz have been developed with reported good colloidal stability mdpi.comscialert.net. For instance, EFV encapsulated within Soluplus® nanomicelles showed excellent colloidal stability in aqueous media over 24 months when stored at 4 °C, with minimal changes in micellar size mdpi.com.

The physicochemical stability of these advanced formulations is typically assessed by monitoring parameters such as particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, drug content, and solid-state characteristics (e.g., crystallinity) over defined periods under specified storage conditions (e.g., ICH guidelines) nih.govbrieflands.comrjptonline.orgnih.govresearchgate.netnih.govmdpi.comjapsonline.comjapsonline.comrsc.org.

Here is a summary of stability findings for some advanced Efavirenz formulations:

Formulation TypeKey Stabilizing Agents/MethodsStorage ConditionsObserved StabilitySource
Solid Lipid NanoparticlesGlyceryl monostearate, Tween 8045°C and 75% RH (150 days)Good stability (crystalline, no interaction) rjptonline.org
Solid Lipid NanoparticlesGlyceryl monostearate, Tween 8040°C ± 2°C and 75 ± 5% RH (180 days)Good stability (physical parameters, drug release) nih.gov
SLN and NLC DispersionsNot specified in snippet25 °C/60% RH (8 weeks)Excellent stability (ZP, size, PDI, EE) nih.govmdpi.com
SLN and NLC DispersionsNot specified in snippet40 °C/75% RH (8 weeks)Relatively unstable nih.govmdpi.com
Nanosuspension (Freeze-dried)PVA and SLSAccelerated (3 months)Stability confirmed (redispersibility, physicochemical) brieflands.com
Amorphous Solid DispersionSoluplus® and HPMCAS-HF (60:20 ratio)40°C, 75% RH (6 months)Stable (no dissolution rate changes, amorphous state) researchgate.net
Amorphous SystemEudragit® E100Accelerated (90 days)Stable at 50% drug loading nih.gov
Amorphous SystemHPMC E5, HPMCAS-LFAccelerated (90 days)Stable only at 25% drug loading nih.gov
Polymeric NanocapsulesPoly(ε-caprolactone), Poly(ethylene glycol) 6000Room temperature (60 days)Stability problems (increased size, PDI, changed pH/ZP) japsonline.comjapsonline.com
Polymeric NanocapsulesPoly(ε-caprolactone), Poly(ethylene glycol) 6000Refrigerator (60 days)Prevented stability problems in most formulations japsonline.comjapsonline.com
Polymeric MicellesSoluplus®4 °C (24 months)Excellent colloidal stability (minimal size change) mdpi.com
Polymeric MicellesPluronic® F127, F108, F68, Tetronic® T1107, T1307Uncontrolled room temp.Stability varied; some showed significant decrease in soluble EFV over time researchgate.net
PronanoliposomesNot specified in snippet1 and 3 monthsParticle size, zeta potential, and drug loading remained almost constant rsc.org

Predictive Preclinical Models for Formulation Development

Predictive preclinical models play a crucial role in the rational development and optimization of Efavirenz formulations, particularly for poorly soluble compounds where in vivo performance is highly dependent on dissolution and absorption characteristics tandfonline.comnih.gov. These models aim to predict the in vivo behavior of a formulation based on in vitro data, thereby reducing the need for extensive and costly clinical trials.

In vitro-in vivo correlation (IVIVC) is a key aspect of predictive modeling in formulation development. IVIVC establishes a relationship between an in vitro property of a dosage form (e.g., dissolution rate) and a relevant in vivo pharmacokinetic (PK) parameter (e.g., plasma concentration or AUC) scispace.comtandfonline.comnih.govnih.govsimulations-plus.com. For Efavirenz, which is a BCS Class II drug with low solubility and high permeability, dissolution is often the rate-limiting step for absorption nih.govresearchgate.nettandfonline.comscialert.net. Therefore, developing dissolution methods that are predictive of in vivo performance is essential.

Biorelevant dissolution media, which simulate the physiological conditions of the gastrointestinal tract in fasted and fed states (e.g., FaSSIF, FeSSIF), are valuable tools for predicting the in vivo dissolution and absorption of poorly soluble drugs like Efavirenz scispace.comtandfonline.comsimulations-plus.com. Studies have shown that biorelevant dissolution testing can successfully assess the food effect on EFV absorption and predict in vivo data scispace.comsimulations-plus.com. For example, the FaSSIF medium has been shown to discriminate the dissolution profiles of different batches of Efavirenz raw materials, and these in vitro profiles correlated with in vivo pharmacokinetic parameters in rats tandfonline.com.

Computational models, such as physiologically based pharmacokinetic (PBPK) modeling and simulation software like GastroPlus™, are increasingly used in conjunction with in vitro data to predict the in vivo performance of EFV formulations and establish IVIVC nih.govnih.govsimulations-plus.commdpi.com. These models integrate drug-specific physicochemical properties, formulation characteristics, and physiological parameters to simulate the absorption, distribution, metabolism, and excretion of the drug nih.govnih.govmdpi.com. GastroPlus™ has been utilized to predict the pharmacokinetic profiles of Efavirenz and establish Level A IVIVC for immediate-release tablets, suggesting its value as an in silico method for formulation development nih.govnih.gov. In silico models can also be used to simulate the impact of formulation changes, such as particle size, on bioavailability simulations-plus.com.

Predictive preclinical models also extend to assessing drug distribution to target tissues. For Efavirenz, which can cause central nervous system (CNS) side effects, predicting brain tissue concentrations is important nih.govacs.org. Novel modeling frameworks using sparse preclinical and clinical data are being developed to predict human brain tissue distribution of Efavirenz and explore the relationship between brain tissue exposure and neurocognitive impairment nih.gov.

While in vitro dissolution testing and in silico modeling provide valuable insights, preclinical in vivo models, often utilizing animal species like rats or rhesus macaques, remain important for evaluating the pharmacokinetic profile and tissue distribution of novel EFV formulations tandfonline.comnih.govscialert.net. Data from these animal studies can be used to validate in vitro-in silico predictions and provide crucial information on absorption, bioavailability, and distribution to target sites.

The integration of in vitro dissolution testing using biorelevant media, in silico modeling (e.g., PBPK modeling, GastroPlus™), and appropriately designed preclinical in vivo studies is crucial for building robust predictive models that can guide the development of advanced Efavirenz formulations with improved biopharmaceutical properties and predictable in vivo performance.

Modeling ApproachDescriptionApplication in EFV Formulation DevelopmentSource
In vitro Dissolution TestingAssessing drug release rate in various media, including biorelevant fluids.Predicting in vivo dissolution and absorption, evaluating food effect, discriminating formulation performance. scispace.comtandfonline.comsimulations-plus.com
In vitro-In vivo Correlation (IVIVC)Establishing a relationship between in vitro dissolution and in vivo PK.Predicting in vivo performance based on in vitro data, supporting biowaivers, guiding formulation changes. scispace.comtandfonline.comnih.govnih.govsimulations-plus.com
Physiologically Based Pharmacokinetic (PBPK) ModelingComputational modeling integrating drug properties, formulation, and physiology to simulate PK.Predicting in vivo PK profiles, assessing impact of physiological factors, supporting dose adjustments. nih.govnih.govmdpi.com
In silico Simulation Software (e.g., GastroPlus™, DDDPlus™)Software tools for simulating GI absorption, PK, and the effect of formulation parameters.Predicting bioavailability, establishing IVIVC, simulating formulation changes, evaluating particle size effects. nih.govnih.govsimulations-plus.com
Preclinical In vivo StudiesAnimal studies (e.g., rats, macaques) to assess PK and tissue distribution.Evaluating bioavailability, absorption patterns, tissue penetration, validating in vitro/in silico models. tandfonline.comnih.govscialert.net

Cellular and Molecular Mechanisms of Sefavirenz/efavirenz Non Target Interactions Experimental Studies

Impact on Cellular Energy Metabolism and Mitochondrial Function

Sefavirenz, also known as Efavirenz (B1671121) (EFV), has been shown in multiple experimental studies to significantly impact cellular energy metabolism and mitochondrial function. A primary mechanism of this interference is the specific inhibition of Complex I of the mitochondrial respiratory chain. nih.govresearchgate.net This inhibition leads to a cascade of downstream effects, including reduced mitochondrial respiration and a decrease in intracellular adenosine (B11128) triphosphate (ATP) levels. nih.govresearchgate.net

The disruption of mitochondrial function by this compound also results in an increased production of reactive oxygen species (ROS). nih.govresearchgate.netresearchgate.net Furthermore, a decrease in the mitochondrial membrane potential has been consistently observed in various cell types, including hepatic cells and brain cells. researchgate.netresearchgate.net This depolarization of the mitochondrial membrane is a key indicator of mitochondrial dysfunction.

The reduction in cellular energy production, specifically the drop in ATP levels, triggers a compensatory mechanism involving the activation of AMP-activated protein kinase (AMPK). nih.gov AMPK is a crucial cellular energy sensor that, when activated, up-regulates glycolysis to increase glucose uptake and ATP production through alternative pathways. nih.govresearchgate.net This "master switch" of cellular bioenergetics attempts to restore cellular energy homeostasis in response to the mitochondrial stress induced by this compound.

Studies have demonstrated these effects in various models. For instance, in human hepatic cells, this compound treatment led to a rapid decline in mitochondrial function, characterized by reduced respiration, lower ATP, and increased ROS. nih.gov In mouse models, this compound has been linked to similar mitochondrial alterations, including decreased oxygen consumption and inhibition of electron transport complex I enzymes. researchgate.net Interestingly, the effects of this compound on mitochondrial function can be cell-type specific. For example, while this compound impaired mitochondrial ATP generation in HeLa cells, it elevated mitochondrial respiration in BV2 microglial cells. researchgate.net

Modulation of Cellular Stress Responses

Oxidative Stress Induction

This compound is a known inducer of oxidative stress in various cell types. nih.govmdpi.com This is primarily linked to its effects on mitochondria, where the inhibition of the electron transport chain leads to an increased production of reactive oxygen species (ROS), such as superoxide (B77818) anions. nih.govresearchgate.netmdpi.com The accumulation of ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative damage to cellular components like lipids, proteins, and DNA. mdpi.com

Experimental evidence from studies on human umbilical vein endothelial cells demonstrated that this compound treatment was associated with an increase in oxidative stress markers. nih.gov In pancreatic adenocarcinoma cells, this compound induced oxidative stress at various time points, from as early as 15 minutes to 72 hours of treatment. fau.de Furthermore, chronic administration of this compound to Wistar rats resulted in increased levels of malondialdehyde (MDA), a biomarker of lipid peroxidation, and decreased levels of the antioxidant enzyme superoxide dismutase (SOD) in the intracranial visual relay centers. walshmedicalmedia.com

The combination of this compound with other antiretroviral drugs, such as Lamivudine and Abacavir, has been shown to enhance the production of ROS. nih.gov Similarly, when combined with the HIV protease inhibitor nelfinavir, both oxidative stress and endoplasmic reticulum (ER) stress were elevated in endothelial cells. nih.gov

Inflammation Pathways

This compound has been shown to modulate inflammatory pathways, although its effects can be complex and cell-type dependent. In some contexts, it exhibits pro-inflammatory actions. For instance, in Hep3B human hepatoma cells, this compound was found to trigger the NF-κB pathway, a key regulator of inflammation, leading to increased expression of pro-inflammatory cytokines such as IL-6 and TNF-α. mdpi.com Similarly, in LX2 human hepatic stellate cells, this compound induced NLRP3 inflammasome-dependent pathways, which are crucial for initiating inflammatory responses. mdpi.comresearchgate.net This was evidenced by increased mRNA levels of inflammasome-related genes and pro-inflammatory cytokines. researchgate.net

Conversely, in macrophages, this compound displayed an anti-inflammatory profile, differing from the effects induced by lipopolysaccharide (LPS). mdpi.com Studies on HIV patients treated with a regimen including this compound showed an ameliorated inflammatory profile, with a significant decrease in the pro-inflammatory cytokine TNFα. mdpi.com This anti-inflammatory effect was correlated with viral suppression and a partial restoration of mitochondrial DNA content. mdpi.com The reduction in TNFα also correlated with decreases in the chemokines IL-8 and MCP-1. mdpi.com

In glial cells, this compound has been shown to increase the expression of inducible nitric oxide synthase (iNOS), leading to higher production of nitric oxide (NO), a signaling molecule with diverse roles in inflammation. oup.com This effect was not observed in neurons. oup.com

Autophagy Modulation

This compound has been identified as a modulator of autophagy, an essential cellular process for degrading and recycling damaged organelles and proteins. mdpi.comimrpress.com However, its effects on this pathway are not straightforward.

In some cell types, this compound induces autophagy. For example, in normal human keratinocytes, this compound treatment led to cell proliferation arrest and cell death by inducing autophagy. nih.govspandidos-publications.com This induction was mediated by the proteasome-dependent degradation of the tumor suppressor protein p53 and was associated with reduced levels of mTOR, a key negative regulator of autophagy. nih.gov Inhibition of autophagy with 3-methyladenine (B1666300) (3-MA) in these cells reduced the cytotoxic effects of this compound. nih.govspandidos-publications.com

Conversely, in human brain endothelial cells, this compound was found to dysregulate autophagy. nih.gov While it induced endoplasmic reticulum (ER) stress, a condition that typically enhances autophagy, this compound actually diminished autophagic activity. nih.gov This inhibitory effect was attributed to the blockage of the Beclin-1/Atg14/PI3KIII complex, which is critical for the formation of autophagosomes. nih.gov This disruption of the protective autophagic mechanism could contribute to the neurotoxicity associated with the drug. nih.gov

The context-dependent modulation of autophagy by this compound is further highlighted by studies showing its potential as an anti-cancer agent through autophagy modulation. mdpi.com

Alterations in Lipid Metabolism and Enzyme Abundance in Animal Tissues (e.g., Brain)

Tissue Imaging and Proteomic Analysis of Lipid-Associated Enzymes

Recent studies utilizing advanced techniques such as matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) have revealed that this compound alters lipid metabolism in a region-specific manner within the mouse brain. umbc.edueatg.orgacs.org This approach allows for the visualization of the spatial distribution of individual lipid molecules in tissue sections. docwirenews.com

In the brains of mice treated with this compound, significant alterations in the abundance of various lipid species were observed in key regions like the hippocampus, thalamus, and corpus callosum. umbc.eduacs.org For instance, an accumulation of certain sphingomyelin (B164518) species was noted in the corpus callosum, while a depletion of other lipids was seen in the hippocampus and thalamus of treated mice. acs.org

Table 1: Region-Specific Lipid Alterations in Mouse Brain Following this compound Treatment

Brain RegionLipid SpeciesObserved Change
HippocampusPhosphatidylcholine (PC) (32:0), PC(38:5), Sphingomyelin (SM) (36:1;O2)High Abundance
HippocampusCeramide phosphoinositol (PI-Cer) (38:8)Low Abundance
ThalamusPC(38:6), PC(40:6), PI-Cer(40:3)Low Abundance
Corpus CallosumSM(40:1;O2), SM(42:2;O2), SM(42:1;O2), SM(43:2;O2), SM(43:1;O2)Accumulation
Corpus CallosumHexosylceramide (HexCer) (42:1;O3)Depletion

Source: acs.org

To understand the molecular mechanisms behind these lipid alterations, mass spectrometry-based proteomics was employed to analyze the expression patterns of proteins, including lipid-metabolizing enzymes. umbc.eduacs.orgacs.org These analyses revealed that this compound treatment led to a significant decrease in the expression levels of 12 brain proteins. acs.org Among the downregulated proteins were enzymes involved in energy metabolism and lipid production and metabolism. umbc.edu For example, decreased levels of glycolytic enzymes like triosephosphate isomerase and enzymes involved in the sphingomyelin-ceramide pathway, such as ceramide synthase 2 and acid ceramidase, were observed. acs.org

These findings suggest that this compound-induced changes in brain lipid metabolism are, at least in part, due to the downregulation of key enzymes responsible for their synthesis and regulation. umbc.edueatg.org The dysregulation of these lipid molecules and enzymes in critical brain regions may contribute to the adverse neuropsychiatric effects associated with this compound treatment. umbc.edueatg.orgdocwirenews.com

Comparative Biochemical and Pharmacological Analysis with Other Nnrtis

Comparative Binding Affinities and Kinetic Profiles of Sefavirenz vs. Other NNRTIs (e.g., Nevirapine (B1678648), Delavirdine (B1662856), Etravirine)

The efficacy of NNRTIs is intrinsically linked to their binding affinity and the kinetics of their interaction with HIV-1 RT. This compound, a thio-substituted analog of Efavirenz (B1671121), demonstrates comparable in vitro activity against RT to its parent compound. nih.gov Both this compound and Efavirenz exhibit complex, nonlinear kinetics of inhibition. nih.gov At lower concentrations (5 to 50 nM), they act as uncompetitive inhibitors, while at higher concentrations (50 to 500 nM), they function as mixed noncompetitive inhibitors. nih.gov This behavior suggests a preferential binding to the enzyme-substrate complex. nih.govresearchgate.net

Kinetic studies reveal that this compound and Efavirenz have a higher affinity for the ternary RT-template/primer-dNTP complex compared to the binary RT-template/primer complex or the free enzyme. nih.gov The dissociation constant (Kd) for this compound from the ternary complex is approximately 8 nM, while its Kd for the binary complex is 230 nM, indicating a significantly higher affinity for the catalytically active form of the enzyme. nih.gov

In comparison, first-generation NNRTIs like Nevirapine and Delavirdine are often described as rapid equilibrium inhibitors, in contrast to the tight-binding nature of Efavirenz. itg.be However, time-resolved analysis indicates a more complex interaction for all NNRTIs. itg.be For instance, the rate of binding of this compound and Efavirenz to the different enzyme-substrate complexes is substantially higher than that of Nevirapine. nih.gov The quaternary RT-inhibitor-template/primer-dNTP complexes formed by this compound and Efavirenz are very stable, with very low dissociation rate constants (koff) in the order of 10-4 s-1. nih.gov

The antiviral efficacy of NNRTIs has been correlated with the stability of the enzyme-inhibitor complex. nih.gov MIV-170, a potent NNRTI, demonstrated the slowest relaxation and dissociation rates, which corresponded to its high effectiveness in cell culture against both wild-type and mutant HIV-1. nih.gov In contrast, Nevirapine's faster dissociation rate from the initial complex hinders the efficient formation of a stable enzyme-inhibitor complex, contributing to its lower efficacy. itg.be Delavirdine, while forming a substantial amount of a seemingly stable complex, exhibits a faster apparent dissociation rate than more potent inhibitors. itg.be

Comparative Kinetic Parameters of Selected NNRTIs
CompoundInhibition MechanismBinding PreferenceDissociation Rate (from ternary complex)
This compoundUncompetitive/Mixed NoncompetitiveTernary Complex (RT-TP-dNTP)Very Low (~10-4 s-1)
EfavirenzUncompetitive/Mixed NoncompetitiveTernary Complex (RT-TP-dNTP)Very Low (~10-4 s-1)
NevirapineNoncompetitive-Relatively Fast
DelavirdineNoncompetitive-Faster than potent inhibitors

Comparative Analysis of Induced-Fit Mechanisms of Inhibition

NNRTIs are classic allosteric inhibitors that bind to a hydrophobic pocket on the p66 subunit of HIV-1 RT, approximately 10 Å away from the polymerase active site. mdpi.comnih.gov A key feature of NNRTI binding is the induced-fit mechanism. itg.benih.govacs.org This pocket is not present in the unliganded enzyme; instead, the binding of the NNRTI itself induces a conformational change in the enzyme, creating the binding site. mdpi.com This induced-fit model involves the initial formation of an enzyme-inhibitor complex that subsequently transforms into a more stable conformation. itg.benih.gov

While all NNRTIs share this general mechanism, there are subtle differences in how they induce and adapt to the binding pocket. First-generation NNRTIs like Nevirapine and Delavirdine tend to bind in a "butterfly-like" mode. acs.org Second-generation NNRTIs, such as Etravirine (B1671769), are more flexible and can adopt a "U" or "horseshoe" conformation, allowing for "wiggling" and "jiggling" within the binding pocket. researchgate.net This flexibility enables them to maintain activity against some RT mutations that confer resistance to first-generation drugs.

The binding of different NNRTIs can lead to distinct conformational states of the RT enzyme. For example, comparisons of RT structures complexed with various NNRTIs show that while they trap the enzyme in a generally similar state, there are deviations in the primer grip and the nucleic acid track, particularly with doravirine (B607182) and rilpivirine. researchgate.net

Differential Effects on RT-DNA Interaction Kinetics

The allosteric inhibition by NNRTIs impacts the interaction between RT and its nucleic acid substrate. The inhibitory potency (IC50) of a given NNRTI can vary significantly depending on the template/primer (T/P) sequence and whether it is a DNA/DNA or RNA/DNA duplex. nih.gov This suggests that the conformation of the RT-T/P complex influences the binding and inhibitory activity of the NNRTI.

This compound and Efavirenz demonstrate a clear preference for binding to the RT-T/P-dNTP ternary complex over the RT-T/P binary complex or the free enzyme. nih.gov This indicates that their inhibitory action is most potent when the enzyme is actively engaged in the process of DNA synthesis.

Furthermore, NNRTIs can have differential effects on various stages of reverse transcription. For instance, Efavirenz has been shown to potently inhibit the initiation of plus-strand DNA synthesis. nih.govnih.gov Structural studies have revealed that the binding of different NNRTIs can have varying impacts on the path of the DNA through the enzyme. pnas.org The size and shape of the NNRTI influence the arrangement of key structural elements like the YMDD motif and the primer grip, which in turn affects the RT-DNA interaction. pnas.org

Comparison of Metabolic Pathways and Enzyme Induction Potentials within the NNRTI Class

The metabolism of NNRTIs is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, which can lead to significant drug-drug interactions. expasy.orgscielo.br There are notable differences in the specific CYP isoforms involved and the potential for enzyme induction or inhibition among the various NNRTIs.

This compound and Efavirenz: Efavirenz is extensively metabolized, primarily by CYP2B6 to form 8-hydroxy-efavirenz, with minor contributions from CYP2A6, CYP3A, and CYP1A2. nih.govnih.govpharmgkb.org These hydroxylated metabolites are then glucuronidated. pharmgkb.orgnih.gov Efavirenz is a known inducer of CYP3A4 and CYP2B6, which can lead to auto-induction of its own metabolism and affect the plasma levels of co-administered drugs. nih.govefda.gov.et Efavirenz is also a potent competitive inhibitor of CYP2B6 and a moderate inhibitor of CYP2C8, CYP2C9, and CYP2C19. nih.govnih.gov

Nevirapine: Nevirapine is also metabolized by CYP3A4 and CYP2B6. scielo.brefda.gov.et Like Efavirenz, Nevirapine is an inducer of these enzymes, leading to an increase in its own clearance over time. efda.gov.et However, unlike Efavirenz and Delavirdine, Nevirapine does not significantly inhibit CYP2C9 or CYP2C19. nih.gov

Delavirdine: Delavirdine is primarily metabolized by CYP3A4. nih.gov In contrast to Efavirenz and Nevirapine, which are primarily inducers, Delavirdine is a potent inhibitor of CYP3A and also significantly inhibits CYP2C9 and CYP2C19. nih.gov This strong inhibitory profile gives it a high potential for drug-drug interactions.

Etravirine: Etravirine is metabolized by CYP3A4, CYP2C9, and CYP2C19. It is a weak inducer of CYP3A4 and a weak inhibitor of CYP2C9 and CYP2C19. The inductive effect of Efavirenz can decrease the exposure to Etravirine. nih.gov

Comparative Metabolic Properties of Selected NNRTIs
CompoundPrimary Metabolizing EnzymesEffect on CYP Enzymes
Efavirenz (parent of this compound)CYP2B6, CYP3A4Inducer of CYP3A4 and CYP2B6; Inhibitor of CYP2B6, CYP2C8, CYP2C9, CYP2C19
NevirapineCYP3A4, CYP2B6Inducer of CYP3A4 and CYP2B6
DelavirdineCYP3A4Potent inhibitor of CYP3A, CYP2C9, CYP2C19
EtravirineCYP3A4, CYP2C9, CYP2C19Weak inducer of CYP3A4; Weak inhibitor of CYP2C9, CYP2C19

Q & A

Q. What experimental methodologies are recommended to study the binding kinetics of Sefavirenz to HIV-1 reverse transcriptase (RT)?

Answer: Steady-state kinetic approaches are critical. Measure equilibrium dissociation constants (KdK_d) for this compound binding to RT in its free form, RT-template-primer (TP) complexes, and RT-TP-deoxynucleoside triphosphate (dNTP) ternary complexes. Use enzyme activity assays under varying inhibitor concentrations (5–500 nM) to classify inhibition modes (uncompetitive vs. mixed noncompetitive). Validate binding rates via association/dissociation kinetics, ensuring data alignment with low dissociation rates (~104^{-4} s1^{-1}) indicative of tight binding .

Q. How can researchers design assays to distinguish this compound’s inhibition mechanism from other nonnucleoside RT inhibitors (NNRTIs)?

Answer: Compare inhibitor affinities across RT catalytic states. This compound exhibits increasing affinity in the order: free RT < RT-TP < RT-TP-dNTP. Use pre-steady-state kinetic assays to monitor inhibitor binding during dNTP incorporation. Contrast results with NNRTIs like Nevirapine, which bind preferentially to free RT. Include control experiments with Efavirenz to validate structural specificity due to thio-substitution .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices (e.g., cervicovaginal secretions)?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Validate methods for sensitivity (limit of quantification <10 ng/mL), precision (CV <15%), and accuracy (85–115% recovery). Include internal standards (e.g., deuterated analogs) to control for matrix effects. Document protocols for sample preparation, extraction, and calibration curves to ensure reproducibility .

Advanced Research Questions

Q. How do structural modifications (e.g., thio-substitution) in this compound influence its interaction dynamics with RT-substrate complexes?

Answer: Perform molecular dynamics simulations and X-ray crystallography to map interactions between this compound’s thiomethyl group and RT residues (e.g., K103, V106). Compare with Efavirenz to identify steric/electronic effects on binding. Use mutagenesis studies to validate residue-specific contributions to inhibitor affinity and dissociation rates .

Q. What statistical approaches resolve contradictions in this compound efficacy data across in vitro vs. ex vivo models?

Answer: Apply meta-analysis frameworks to harmonize datasets. For example, use mixed-effects models to account for variability in cell lines (e.g., PBMCs vs. MT-4 cells) or viral strains (e.g., HIV-1 IIIB vs. clinical isolates). Stratify data by experimental conditions (e.g., dNTP concentrations) and apply sensitivity analysis to identify confounding variables .

Q. How can researchers optimize in vitro models to replicate this compound’s in vivo resistance profiles?

Answer: Develop directed evolution experiments by serially passaging HIV-1 in the presence of subtherapeutic this compound doses. Use next-generation sequencing to track RT mutations (e.g., K103N, Y181C). Cross-validate findings with clinical isolate data and structural models to correlate mutations with resistance mechanisms (e.g., altered inhibitor binding pockets) .

Methodological Best Practices

Q. What criteria ensure rigor in replicating this compound-related enzymology studies?

Answer:

  • Documentation: Provide full experimental details, including buffer compositions, enzyme sources, and substrate concentrations.
  • Controls: Include uninhibited reactions and reference inhibitors (e.g., Efavirenz) for benchmarking.
  • Data Transparency: Share raw kinetic traces, dose-response curves, and statistical outputs in supplementary materials .

Q. How should researchers address discrepancies in reported IC50_{50}50​ values for this compound across studies?

Answer: Standardize assay conditions:

  • Use consistent RT preparations (e.g., recombinant vs. virion-derived).
  • Control dNTP concentrations, which influence ternary complex stability.
  • Apply Bland-Altman analysis to quantify inter-laboratory variability and establish consensus protocols .

Data Analysis & Reporting

Q. What are the pitfalls in interpreting this compound’s uncompetitive inhibition mode at low concentrations?

Answer: Avoid conflating uncompetitive behavior with noncompetitive mechanisms. Use Cheng-Prusoff equations to correct KiK_i values for substrate competition. Validate with surface plasmon resonance (SPR) to directly measure inhibitor binding to RT-dNTP complexes .

Q. How to ethically manage and share primary data from this compound clinical pharmacokinetic studies?

Answer: Deposit de-identified datasets in FAIR-compliant repositories (e.g., Zenodo, Dryad). Include metadata on participant demographics, dosing regimens, and analytical validation. Cite datasets in publications using persistent identifiers (DOIs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.